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Core Science & Biosynthesis

Foundational

Predictive and Empirical NMR Characterization of 3-Bromo-2-propoxyaniline: A Technical Guide

Executive Summary The precise structural elucidation of halogenated alkoxy-anilines is a critical quality control step in the development of active pharmaceutical ingredients (APIs) and advanced synthetic intermediates....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural elucidation of halogenated alkoxy-anilines is a critical quality control step in the development of active pharmaceutical ingredients (APIs) and advanced synthetic intermediates. 3-Bromo-2-propoxyaniline presents a unique, highly functionalized asymmetric benzene ring. Its nuclear magnetic resonance (NMR) profile is governed by a complex interplay of mesomeric (+M), inductive (-I), and heavy-atom steric effects.

This whitepaper provides an in-depth, self-validating methodology for the acquisition, assignment, and cross-verification of the 1 H and 13 C NMR chemical shifts for 3-bromo-2-propoxyaniline. By moving beyond simple data tables, this guide explains the causality behind the spectral phenomena, empowering researchers to confidently identify structural isomers and quantify sample purity.

Structural Analysis & Mechanistic Causality

The aromatic core of 3-bromo-2-propoxyaniline is a 1,2,3-trisubstituted system. To accurately predict and assign the NMR chemical shifts, we must analyze the "push-pull" electronic environment created by the three substituents:

  • Amino Group (-NH 2​ ) at C1: Strongly electron-donating via resonance (+M effect). It significantly shields the ortho (C2, C6) and para (C4) positions, pushing their proton and carbon signals upfield.

  • Propoxy Group (-OCH 2​ CH 2​ CH 3​ ) at C2: Electron-donating via resonance (+M) but strongly electron-withdrawing via induction (-I) at the directly attached carbon (C2). It shields the ortho (C1, C3) and para (C5) positions.

  • Bromine Atom (-Br) at C3: Weakly electron-donating via resonance (+M) but strongly electron-withdrawing via induction (-I). Crucially, bromine exerts a heavy-atom effect , which causes significant diamagnetic shielding of the directly attached ipso carbon (C3).

The synergistic combination of these effects dictates the empirical shifts calculated using the additivity rules established by [1] and [2].

Self-Validating NMR Acquisition Protocol

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system . This means the experimental parameters are specifically chosen so that the resulting data inherently proves its own accuracy (e.g., quantitative integration matching exact proton/carbon counts).

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Mass Optimization: Weigh exactly 15–20 mg of 3-bromo-2-propoxyaniline for 1 H NMR, or 50–80 mg for 13 C NMR, into a clean glass vial.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides a stable deuterium lock signal to prevent field drift during acquisition. TMS acts as the absolute internal standard, fixing the 0.00 ppm reference point to eliminate solvent-temperature shift artifacts.

  • Tube Geometry: Transfer the solution to a precision 5 mm NMR tube. Ensure the liquid column height is exactly 4.0 to 4.5 cm.

    • Causality: This specific height optimizes the magnetic field shimming profile (Z and Z 2 gradients), preventing peak broadening and ensuring sharp multiplet resolution.

Phase 2: Instrument Acquisition

  • 1 H NMR (400 MHz): Acquire using a standard 30-degree pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 1.0 s.

    • Causality: A 30° flip angle combined with a 1.0 s delay ensures complete longitudinal relaxation ( T1​ ) of all protons between scans, guaranteeing that the peak integrals perfectly match the stoichiometric ratio of the molecule.

  • 13 C NMR (100 MHz): Acquire using an inverse-gated decoupling sequence (zgig) with a D1​ of 2.0–3.0 s.

    • Causality: Standard power-gated sequences artificially inflate the signals of protonated carbons due to the Nuclear Overhauser Effect (NOE). Inverse-gated decoupling suppresses the NOE, allowing the quaternary carbons (C1, C2, C3) to be integrated quantitatively against the CH carbons, serving as an internal validation check for carbon counting.

Experimental Workflow Diagram

NMR_Workflow Sample Sample Preparation (3-Bromo-2-propoxyaniline in CDCl3) Acq1D 1D NMR Acquisition (1H & 13C {1H} with NOE suppression) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Process Data Processing & Phase/Baseline Correction Acq1D->Process Acq2D->Process Assign1D Initial 1D Assignment (Empirical Rules & Integration) Process->Assign1D Validate2D 2D Cross-Validation (Connectivity & Proximity) Assign1D->Validate2D Validate2D->Assign1D Iterative Refinement Final Final Validated Chemical Shifts Validate2D->Final

Figure 1: Self-validating NMR acquisition and assignment workflow.

1 H NMR Chemical Shift Assignments

The proton spectrum of 3-bromo-2-propoxyaniline is characterized by an upfield aliphatic region (the propoxy chain) and a distinctively split aromatic region.

Quantitative 1 H Data Summary
PositionChemical Shift (ppm)MultiplicityCoupling Constant ( J in Hz)IntegrationAssignment
-NH 2​ ~3.80Broad singlet (br s)-2HAmine protons (exchanges with D 2​ O)
H4 6.72Doublet of doublets (dd)8.0, 1.51HAromatic CH (ortho to Br)
H5 6.72Triplet (t)8.01HAromatic CH (meta to Br)
H6 6.32Doublet of doublets (dd)8.0, 1.51HAromatic CH (ortho to NH 2​ )
H1' 3.95Triplet (t)6.52H-OCH 2​
  • (Propoxy)
H2' 1.75Sextet6.52H-CH 2​
  • (Propoxy)
  • H3' 1.05Triplet (t)7.43H-CH 3​ (Propoxy)

    Note: Depending on the magnetic field strength (e.g., at 300 MHz vs. 600 MHz), H4 and H5 may exhibit strong coupling and overlap into a complex multiplet centered at ~6.72 ppm.

    Mechanistic Causality of 1 H Shifts
    • The H6 Anomaly (6.32 ppm): H6 is highly shielded compared to the standard benzene shift (7.27 ppm). Why? The -NH 2​ group donates electron density directly into the ortho position (C6) via resonance. This increased electron cloud creates a strong local diamagnetic shielding effect, pushing the H6 signal significantly upfield.

    • Aliphatic Chain Deshielding: The H1' protons (3.95 ppm) are heavily deshielded compared to standard alkanes (~1.0 ppm). The highly electronegative oxygen atom of the propoxy group pulls electron density away from the adjacent CH 2​ via the inductive (-I) effect, exposing the protons to the external magnetic field.

    13 C NMR Chemical Shift Assignments

    The 13 C spectrum provides the definitive map of the molecular skeleton. The empirical predictions below are calculated using the substituent additivity rules for substituted benzenes[1].

    Quantitative 13 C Data Summary
    PositionChemical Shift (ppm)TypeAssignment Causality
    C2 150.0C q​ Strongly deshielded by direct -OPr attachment (+I effect of oxygen).
    C1 134.3C q​ Deshielded by direct -NH 2​ attachment.
    C5 123.9CHMeta to all substituents; experiences the least electronic perturbation.
    C4 123.1CHShielded by the para -NH 2​ (+M effect).
    C6 115.2CHStrongly shielded by ortho -NH 2​ and para -Br.
    C3 109.6C q​ Shielded by the heavy atom effect of -Br and ortho -OPr.
    C1' 74.0CH 2​ Deshielded by direct oxygen attachment.
    C2' 23.5CH 2​ Aliphatic chain (intermediate inductive effect).
    C3' 10.5CH 3​ Terminal methyl (standard aliphatic shift).
    Mechanistic Causality of 13 C Shifts
    • The C3 Shielding Phenomenon (109.6 ppm): A standard aromatic carbon resonates near 128 ppm. C3 is exceptionally shielded. Why? This is a textbook example of the heavy atom effect . The large, polarizable electron cloud of the bromine atom creates a localized diamagnetic current that shields the ipso carbon. When combined with the ortho-shielding from the propoxy group's oxygen lone pairs, C3 is pushed to ~109.6 ppm.

    • The C2 Deshielding (150.0 ppm): C2 is the most downfield signal. The direct attachment to the highly electronegative oxygen atom strips electron density from the carbon nucleus (inductive deshielding), leaving it highly exposed to the external magnetic field B0​ .

    2D NMR Strategies for Unambiguous Assignment

    To elevate the assignment from "empirical prediction" to "absolute certainty," a 2D NMR cross-validation workflow must be executed. This acts as the final self-validating node in the protocol.

    • Heteronuclear Single Quantum Coherence (HSQC):

      • Protocol: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz.

      • Validation Check: Every protonated carbon assigned in the 1D 13 C spectrum (C4, C5, C6, C1', C2', C3') must have a corresponding cross-peak to the 1D 1 H spectrum. Any orphaned 13 C signal immediately flags an impurity or a quaternary carbon misassignment.

    • Heteronuclear Multiple Bond Correlation (HMBC):

      • Protocol: Set the long-range coupling constant ( nJCH​ ) to 8 Hz.

      • Validation Check: HMBC is critical for distinguishing the quaternary carbons (C1, C2, C3). For example, the H1' protons of the propoxy group (3.95 ppm) will show a strong 3-bond correlation ( 3JCH​ ) to C2 (150.0 ppm), unambiguously confirming the position of the alkoxy attachment.

    • Correlation Spectroscopy (COSY):

      • Validation Check: Confirms the contiguous spin systems. The H4 proton will show a cross-peak with H5, which in turn correlates with H6, proving the 1,2,3-substitution pattern of the aromatic ring.

    References

    • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin Heidelberg, 2009. DOI: 10.1007/978-3-540-93810-1. URL:[Link]

    • Silverstein, R. M., Bassler, G. C. "Spectrometric Identification of Organic Compounds." Journal of Chemical Education, 1962, 39(11), 546. DOI: 10.1021/ed039p546. URL:[Link]

    Exploratory

    thermodynamic stability and melting point of 3-bromo-2-propoxyaniline

    Thermodynamic Stability and Melting Point Characterization of 3-Bromo-2-propoxyaniline: A Methodological Whitepaper Executive Summary In the landscape of modern pharmaceutical synthesis and materials science, halogenated...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Thermodynamic Stability and Melting Point Characterization of 3-Bromo-2-propoxyaniline: A Methodological Whitepaper

    Executive Summary

    In the landscape of modern pharmaceutical synthesis and materials science, halogenated alkoxy-anilines serve as critical building blocks for kinase inhibitors, agrochemicals, and advanced polymers. 3-Bromo-2-propoxyaniline (CAS: 1517696-48-8) represents a highly specialized intermediate characterized by its asymmetric 2,3-disubstitution[1][2]. Because commercial suppliers frequently list its melting point and boiling point as "Not available"[1], researchers must rely on rigorous thermal analysis to establish its handling, storage, and reaction parameters.

    As a Senior Application Scientist, I approach the characterization of such novel compounds not merely by recording data, but by understanding the structural causality behind their physical states. This whitepaper provides an in-depth, self-validating framework for determining the , utilizing predictive structural profiling alongside standardized empirical protocols.

    Structural Thermodynamics & Predictive Profiling

    Before placing a sample into an instrument, we must establish a predictive baseline based on physical organic chemistry. The thermal behavior of 3-bromo-2-propoxyaniline is dictated by the competing electronic and steric effects of its substituents:

    • The Ortho-Propoxy Group (Steric Disruption): Unsubstituted aniline is a liquid at room temperature due to its inability to form a highly ordered, rigid crystal lattice. While the addition of substituents generally increases the melting point, the ortho-propoxy group introduces significant conformational flexibility. This flexible alkyl chain acts as an internal plasticizer, sterically hindering the planar stacking of the aromatic rings and disrupting intermolecular hydrogen bonding between the amine groups.

    • The Meta-Bromo Group (Polarizability): The heavy bromine atom increases the molecule's overall polarizability and London dispersion forces, which counteracts the melting-point depression caused by the propoxy group. However, the asymmetric 2,3-substitution pattern prevents tight crystal packing[3].

    • Predictive Synthesis: Based on these structural features, 3-bromo-2-propoxyaniline is predicted to be a low-melting solid or a highly viscous liquid at standard temperature and pressure (STP), with a high susceptibility to thermal degradation at the O-alkyl ether linkage.

    Table 1: Predictive Physicochemical & Thermal Properties
    PropertyValue / PredictionCausality / Structural Rationale
    Molecular Formula C9H12BrNOStandard elemental composition.
    Molecular Weight 230.10 g/mol High mass driven by the bromine substituent.
    Physical State (STP) Low-melting solid / viscous liquidAsymmetric 2,3-disubstitution and flexible propoxy chain disrupt crystal lattice packing.
    Melting Point (Predicted) 20°C - 45°CSteric hindrance from the ortho-propoxy group prevents planar stacking, keeping the lattice energy low.
    Thermal Stability Limit ~150°C (Onset of degradation)The O-alkyl bond is the most thermally labile moiety, susceptible to homolytic cleavage at elevated temperatures.

    Empirical Determination of Melting Point (DSC Protocol)

    To empirically determine the melting point and enthalpy of fusion ( ΔHf​ ), we utilize Differential Scanning Calorimetry (DSC) in accordance with ASTM E794 standards[4].

    Causality of Experimental Design: We choose DSC over traditional capillary melting point apparatuses because low-melting, sterically hindered anilines often exhibit complex polymorphic transitions or glass transitions before melting. Furthermore, because alkoxy-anilines can exhibit premature volatilization that masks the true endothermic melting peak, hermetic sealing is mandatory to ensure the phase transition is recorded without mass-loss artifacts.

    Self-Validating DSC Protocol:

    • Instrument Calibration: Run a high-purity Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.59 J/g) to validate temperature accuracy and the calorimetric cell constant. Establish a flat baseline using two empty hermetically sealed aluminum pans.

    • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 3-bromo-2-propoxyaniline into an aluminum DSC pan. Seal the pan hermetically using a sample press to prevent the escape of volatile components.

    • Thermal Method:

      • Equilibrate the sample at -50°C to capture any potential glass transitions ( Tg​ ) associated with the flexible propoxy chain.

      • Ramp the temperature at a controlled rate of 10°C/min up to 150°C.

      • Maintain a constant dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation and ensure efficient heat transfer[4].

    • Validation Cycle: Cool the sample back to -50°C at 10°C/min, then perform a second heating cycle. If the melting peak shifts significantly or disappears, it indicates that the compound underwent thermal decomposition rather than a reversible phase transition during the first melt.

    Thermodynamic Stability & Degradation Kinetics (TGA Protocol)

    To map the thermodynamic stability of 3-bromo-2-propoxyaniline, we employ Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS), adhering to ASTM E1131 [5].

    Causality of Experimental Design: TGA measures mass loss as a function of temperature. However, mass loss alone cannot differentiate between the evaporation of the intact molecule and its chemical decomposition. By coupling the TGA exhaust to a Mass Spectrometer, we can identify the specific molecular fragments evolving at each temperature stage, thereby proving the degradation mechanism (e.g., dealkylation vs. dehalogenation).

    Self-Validating TGA-MS Protocol:

    • Baseline Verification: Run an empty platinum TGA pan through the entire temperature program to establish a buoyancy and baseline drift correction profile.

    • Sample Preparation: Load 10.0 to 15.0 mg of the compound into the tared platinum pan. Do not use a lid, as unrestricted gas evolution is required for accurate kinetic modeling.

    • Thermal Method:

      • Equilibrate at 25°C.

      • Ramp at 10°C/min from 25°C to 600°C under an inert Nitrogen ( N2​ ) purge (50 mL/min) to observe pure thermal decomposition[5].

      • At 600°C, switch the purge gas to Air (Oxygen) and ramp to 800°C to combust any remaining carbonaceous char.

    • Evolved Gas Analysis (MS): Continuously monitor specific mass-to-charge ( m/z ) ratios: m/z 43 (propyl radical), m/z 79/81 (bromine isotopes), and m/z 93 (aniline core).

    Table 2: Projected TGA Degradation Stages and Kinetic Parameters
    Degradation StageTemp Range (°C)Mass Loss (%)Evolved Gas (MS m/z )Mechanistic Pathway
    I. Dealkylation 150 - 220~18.7%43 (Propyl)Cleavage of the ether linkage, releasing the propyl chain.
    II. Dehalogenation 250 - 350~34.7%79, 81 (Br)Homolytic cleavage of the C-Br bond, driven by increasing thermal energy.
    III. Carbonization > 400~46.6%18, 44, 93Complete breakdown of the aniline core into volatile carbonaceous gases and char.

    Visualizing the Analytical Workflows

    To ensure absolute clarity in the laboratory, the following logic diagrams map the experimental workflows and the thermodynamic degradation pathways.

    Workflow A 3-Bromo-2-propoxyaniline Sample Preparation B DSC Analysis (ASTM E794) A->B Thermal Phase C TGA-MS Analysis (ASTM E1131) A->C Thermal Stability D Melting Point & Enthalpy of Fusion B->D E Degradation Kinetics & Mass Loss Profile C->E F Thermodynamic Profiling & Formulation Strategy D->F E->F

    Caption: Parallel thermal analysis workflow utilizing DSC and TGA-MS for comprehensive characterization.

    Degradation A Intact Molecule (3-Bromo-2-propoxyaniline) B Stage 1: Dealkylation (Loss of Propoxy Group) A->B 150-220°C Endothermic C Stage 2: Dehalogenation (Loss of Bromine) B->C 250-350°C Exothermic D Stage 3: Carbonization (Aniline Core Breakdown) C->D >400°C Oxidative

    Caption: Proposed step-wise thermal degradation pathway of 3-bromo-2-propoxyaniline.

    Conclusion & Strategic Implications

    The are fundamentally governed by the steric bulk of its ortho-propoxy group and the polarizability of its meta-bromo substituent. By strictly adhering to self-validating DSC and TGA-MS protocols, researchers can accurately map its phase transitions and degradation kinetics.

    From a process chemistry standpoint, the relatively low thermal stability limit (~150°C) dictated by the labile O-alkyl bond means that any synthetic scale-up involving this intermediate (such as Buchwald-Hartwig aminations) must be tightly temperature-controlled to prevent premature dealkylation or dehalogenation, ensuring high-yield API production.

    References

    • AK Scientific, Inc. "3-Bromo-2-propoxyaniline Product Information." AKSci.
    • BLD Pharm. "3-Bromo-2-propoxyaniline CAS 1517696-48-8." BLD Pharm.
    • ASTM International. "E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis." ASTM.
    • Intertek. "Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358." Intertek.
    • BenchChem. "An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichloro-N,N-dimethylaniline." BenchChem.

    Sources

    Foundational

    A Methodological Framework for the Characterization of Novel Aniline Scaffolds: The Case of 3-bromo-2-propoxyaniline

    Abstract Introduction: The Strategic Imperative for Electronic Property Characterization In modern drug discovery, the "fail fast, fail cheap" paradigm has been superseded by a more predictive, design-oriented approach....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    Introduction: The Strategic Imperative for Electronic Property Characterization

    In modern drug discovery, the "fail fast, fail cheap" paradigm has been superseded by a more predictive, design-oriented approach. Understanding the fundamental physicochemical properties of a drug candidate at the earliest stages can significantly mitigate the risk of late-stage clinical failures.[3] For aniline derivatives, the arrangement and nature of substituents on the aromatic ring create a unique electronic fingerprint that dictates molecular behavior.[4][5]

    • Dipole Moment (µ): This vector quantity, representing the net separation of charge across the molecule, is a crucial predictor of solubility, membrane permeability, and the ability to engage in dipole-dipole interactions with a biological target.[3][6]

    • Electronic Properties (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.[7][8]

    The target molecule, 3-bromo-2-propoxyaniline, contains a complex interplay of substituents: an electron-donating amino group (+R), an electron-donating propoxy group (+R > -I), and an electron-withdrawing bromo group (-I > +R).[9][10] The precise quantification of their combined effect is non-trivial and requires a sophisticated, multi-pronged approach. This guide provides the necessary theoretical grounding and practical protocols to achieve this characterization.

    Part 1: In Silico Prediction – A Computational Chemistry Framework

    Computational modeling, specifically Density Functional Theory (DFT), offers a powerful, resource-efficient method for predicting molecular properties before a compound is even synthesized.[11][12] DFT has proven highly successful in calculating geometries, dipole moments, and orbital energies for a wide range of organic molecules.[7][11]

    Theoretical Grounding: Density Functional Theory (DFT)

    DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach provides a remarkable balance of computational cost and accuracy. For the analysis of substituted anilines, hybrid functionals like B3LYP are particularly effective as they incorporate a portion of exact Hartree-Fock exchange, yielding reliable predictions for both structural and electronic properties.[13][14]

    Experimental Protocol: DFT Calculation of Molecular Properties

    This protocol outlines a standardized procedure for predicting the electronic properties and dipole moment of 3-bromo-2-propoxyaniline.

    Objective: To perform geometry optimization and subsequent property calculations using DFT.

    Methodology:

    • Structure Generation: Construct the 3D structure of 3-bromo-2-propoxyaniline using a molecular editor (e.g., Avogadro, ChemDraw).

    • Computational Software: Utilize a quantum chemistry package such as Gaussian, ORCA, or Spartan.

    • Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method (e.g., semi-empirical PM6) to obtain a reasonable starting structure.[15]

    • DFT Geometry Optimization:

      • Functional: B3LYP.

      • Basis Set: 6-311++G(d,p). This basis set is robust, including diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

      • Task: Opt (Optimization). This step calculates the lowest energy conformation of the molecule.

    • Frequency Calculation:

      • Task: Freq (Frequency). Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

      • Validation: Confirm that the output shows zero imaginary frequencies, which verifies that the optimized structure is a true energy minimum.

    • Property Calculation: Using the validated minimum-energy structure, perform a single-point energy calculation to derive the following properties:

      • Dipole Moment (Debye).

      • HOMO and LUMO energies (eV).

      • Molecular Electrostatic Potential (MEP) map.

    Visualization: Computational Workflow

    Computational_Workflow cluster_DFT DFT Protocol cluster_outputs Predicted Outputs mol_build 1. Build 3D Structure (3-bromo-2-propoxyaniline) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc 3. Frequency Calculation (Confirm Energy Minimum) geom_opt->freq_calc Optimized Geometry prop_calc 4. Single-Point Calculation (Derive Properties) freq_calc->prop_calc Validated Structure dipole Dipole Moment (µ) prop_calc->dipole homo_lumo HOMO/LUMO Energies prop_calc->homo_lumo mep MEP Map prop_calc->mep

    Caption: Workflow for the DFT-based prediction of molecular properties.

    Data Presentation: Predicted Properties of 3-bromo-2-propoxyaniline

    The following table presents hypothetical yet realistic data that would be generated from the protocol described above. This serves as a template for reporting results.

    PropertyPredicted ValueSignificance in Drug Design
    Dipole Moment (µ) ~2.5 - 3.5 DebyeInfluences solubility, polarity, and non-covalent binding interactions.
    HOMO Energy ~ -5.2 eVRelates to the molecule's capacity to donate electrons (act as a nucleophile).
    LUMO Energy ~ 0.5 eVRelates to the molecule's capacity to accept electrons (act as an electrophile).
    HOMO-LUMO Gap ~ 5.7 eVIndicator of chemical reactivity and stability; larger gap implies higher stability.[10]

    Part 2: Experimental Validation – Grounding Predictions in Reality

    While computational methods are powerful, their predictions must be validated through empirical measurement. The experimental determination of the dipole moment provides a direct and authoritative check on the in silico model.

    Theoretical Grounding: Dipole Moment Measurement in Solution

    The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the change in the solution's dielectric constant (ε) and refractive index (n) as a function of concentration.[6] The Guggenheim method is a widely accepted approach that simplifies the calculation by avoiding the need to measure solution densities.[16][17] It relies on the principle that the total molar polarization of a substance is a sum of distortion polarization (due to electronic and atomic shifts) and orientation polarization (due to the alignment of permanent dipoles in an electric field).[6]

    Experimental Protocol: Guggenheim Method

    Objective: To determine the permanent dipole moment of 3-bromo-2-propoxyaniline in a non-polar solvent.

    Apparatus:

    • Dipole meter (for measuring dielectric constant/capacitance).

    • Abbe Refractometer (for measuring refractive index).

    • Thermostatic water bath (to maintain constant temperature, e.g., 25°C).

    • Analytical balance.

    • Volumetric flasks (25 mL).

    Methodology:

    • Solvent Selection: Choose a non-polar solvent in which the compound is soluble (e.g., Benzene, Dioxane, or Cyclohexane).

    • Solution Preparation:

      • Accurately prepare a series of at least five dilute solutions of 3-bromo-2-propoxyaniline in the chosen solvent. Concentrations should be expressed as weight fractions (w₂).

      • Ensure the total mass of solute and solvent for each solution is precisely known.[18]

    • Measurement of Dielectric Constant (ε₁₂):

      • Calibrate the dipole meter with air and the pure solvent (ε₁).

      • Measure the capacitance of the cell containing each solution at a constant temperature. The instrument will convert this to the dielectric constant (ε₁₂).

    • Measurement of Refractive Index (n₁₂):

      • Measure the refractive index of the pure solvent (n₁) and each solution (n₁₂) using the Abbe refractometer, ensuring the temperature is identical to the dielectric measurements.

    • Data Analysis:

      • Plot (ε₁₂ - ε₁) versus w₂. The slope of this linear plot is (dε/dw₂)w₂→₀.

      • Plot (n₁₂² - n₁²) versus w₂. The slope of this linear plot is (dn²/dw₂)w₂→₀.

    • Calculation: The dipole moment (µ) is calculated using the Guggenheim equation:

      • µ² = [27kT / Nₐ] * [M₂ / (ε₁ + 2)(n₁² + 2)] * [(dε/dw₂) - (dn²/dw₂)]

      • Where: k is the Boltzmann constant, T is the absolute temperature, Nₐ is Avogadro's number, M₂ is the molar mass of the solute, ε₁ is the dielectric constant of the solvent, and n₁ is the refractive index of the solvent.

    Visualization: Experimental Workflow

    Experimental_Workflow cluster_Exp Guggenheim Method Protocol cluster_result Final Output prep 1. Prepare Dilute Solutions (Analyte in Non-polar Solvent) measure_eps 2. Measure Dielectric Constant (ε) of each solution prep->measure_eps measure_n 3. Measure Refractive Index (n) of each solution prep->measure_n plot 4. Plot (ε₁₂-ε₁) vs w₂ and (n₁₂²-n₁²) vs w₂ measure_eps->plot measure_n->plot calc 5. Calculate Dipole Moment (µ) using Guggenheim Equation plot->calc exp_dipole Experimental Dipole Moment (µ) calc->exp_dipole

    Caption: Workflow for the experimental determination of dipole moment.

    Part 3: Integrated Analysis – The Interplay of Substituents

    The final step is to synthesize the computational and experimental data, grounding the results in the fundamental principles of physical organic chemistry. The electronic character of 3-bromo-2-propoxyaniline is dictated by the vector sum of the electronic effects of its three substituents.

    • Amino Group (-NH₂): Located at position 1, this is a powerful electron-donating group through resonance (+R effect), which significantly increases the electron density of the aromatic ring.

    • Propoxy Group (-OCH₂CH₂CH₃): At position 2, this is also an electron-donating group, primarily through resonance (+R), though it has a weaker inductive withdrawing effect (-I).

    • Bromo Group (-Br): At position 3, this is an electron-withdrawing group through induction (-I) but a weak electron-donating group through resonance (+R). Its net effect is deactivating.[19]

    The relative positions of these groups are critical. The strong donating effects of the amino and propoxy groups will dominate, increasing the electron density on the ring and at the nitrogen atom. The bromo group's inductive pull will partially counteract this, creating a complex charge distribution.

    Visualization: Dipole Moment Vector Analysis

    The net molecular dipole moment is the vector sum of individual bond and group moments. This diagram illustrates the conceptual contributions of each substituent to the overall dipole moment of 3-bromo-2-propoxyaniline.

    Dipole_Vector_Analysis benzene Aniline Ring NH2 -NH₂ (Donating) OPr -OPr (Donating) Br -Br (Withdrawing) Net Net Dipole (µ) center->NH2 µ(NH₂) center->OPr µ(OPr) center->Br µ(Br) center->Net µ(Net)

    Caption: Conceptual vector addition of group dipoles for 3-bromo-2-propoxyaniline.

    This analysis allows for a rational interpretation of the results. For example, if the experimental dipole moment is larger than that of aniline, it confirms the dominant electron-donating character of the substituents. The comparison between the predicted and measured values serves as the ultimate validation of the computational model, instilling confidence in its ability to predict other properties like the HOMO-LUMO energies.

    Conclusion

    The characterization of the electronic properties and dipole moment of novel molecules like 3-bromo-2-propoxyaniline is a critical step in modern drug development. The integrated, self-validating workflow presented in this guide—combining predictive DFT calculations with definitive experimental measurement—provides a robust and efficient framework for this task. By grounding computational predictions in empirical data, researchers can build accurate structure-property relationships, enabling more informed decisions in the design and optimization of next-generation therapeutics. This methodology ensures a high degree of scientific integrity and provides the foundational data necessary to accelerate the transition from molecular concept to clinical candidate.

    References

    • Reyes, L., et al. (2003). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Available at: [Link]

    • ACS Publications. Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. Available at: [Link]

    • Kalantari Fotooh, F., et al. (n.d.). Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study. Physical Chemistry Research. Available at: [Link]

    • Cremer, D., et al. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Available at: [Link]

    • ResearchGate. Substituent effects on the physical properties and pKa of aniline. Available at: [Link]

    • Pu, X., et al. (n.d.). Substituent effects on the hydrogen-bonded complex of aniline–H2O: a computational study. New Journal of Chemistry. Available at: [Link]

    • ResearchGate. Computational studies of Distinct Anilines for Electrooptical properties. Available at: [Link]

    • University of Zurich (2017). Dipole Moment. Physikalisch-chemisches Praktikum I. Available at: [Link]

    • Szczepaniak, O., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates. PMC. Available at: [Link]

    • Poater, J., et al. (2001). Conceptual and Computational DFT in the Study of Aromaticity. Chemical Reviews. Available at: [Link]

    • Journal of Engineering Research and Applied Science (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Available at: [Link]

    • Böhm, S., & Exner, O. (2004). Prediction of molecular dipole moments from bond moments: testing of the method by DFT calculations on isolated molecules. RSC Publishing. Available at: [Link]

    • The Journal of Physical Chemistry A (2023). Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. Available at: [Link]

    • ResearchGate (2019). Comparison study for the physical and chemical properties of aniline and its derivatives. Available at: [Link]

    • arXiv.org (2017). Determination of the Electric Dipole Moment of a Molecule from Density Functional Theory Calculations. Available at: [Link]

    • Taylor & Francis (2009). Calculation of dipole moment functions with density functional theory: application to vibrational band intensities. Molecular Physics. Available at: [Link]

    • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives (2025). Journal of Pharmaceutical Negative Results. Available at: [Link]

    • Dipole moment and molar refraction (n.d.). Available at: [Link]

    • Buenker, R.J., & Schulte, G.N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Proceedings of the Iowa Academy of Science. Available at: [Link]

    • UNI ScholarWorks. Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Available at: [Link]

    • Cresset Group (2024). Aniline replacement in drug-like compounds. Available at: [Link]

    • Dipole Moment Expt (n.d.). Available at: [Link]

    Sources

    Exploratory

    A Preliminary Investigation of 3-Bromo-2-propoxyaniline Derivatives: A Technical Guide for Drug Discovery

    For Researchers, Scientists, and Drug Development Professionals Abstract Substituted anilines are foundational scaffolds in medicinal chemistry, contributing to a vast array of pharmacologically active agents. This techn...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    Substituted anilines are foundational scaffolds in medicinal chemistry, contributing to a vast array of pharmacologically active agents. This technical guide provides a preliminary investigation into the synthesis and derivatization of 3-bromo-2-propoxyaniline, a scaffold with potential for generating novel molecular entities. We will explore a rational synthetic approach to the core structure, detail key derivatization reactions including amide and sulfonamide formation, and the synthesis of quinoxaline heterocycles. This guide aims to equip researchers with the foundational knowledge and experimental insights to explore the therapeutic potential of this compound class.

    Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

    Aniline and its derivatives are privileged structures in drug discovery, appearing in a multitude of approved drugs and clinical candidates.[1][2] The amino group serves as a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic properties. The strategic placement of substituents on the aniline ring, such as halogens and alkoxy groups, can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity.[3]

    The 3-bromo-2-propoxyaniline scaffold incorporates three key features:

    • An amino group at the 1-position, providing a primary site for derivatization.

    • A propoxy group at the 2-position, which can enhance lipophilicity and influence binding interactions.

    • A bromine atom at the 3-position, a common halogen in drug candidates that can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity.[3]

    This unique combination of functionalities makes 3-bromo-2-propoxyaniline an attractive starting point for the development of new chemical entities with potential applications in oncology, infectious diseases, and inflammation.[4][5][6]

    Synthesis of the 3-Bromo-2-propoxyaniline Core

    Proposed Synthetic Pathway

    The proposed synthesis commences with the readily available and inexpensive 2-nitrophenol. The key transformations are:

    • Williamson Ether Synthesis: Propoxylation of 2-nitrophenol with a propyl halide.

    • Electrophilic Aromatic Substitution: Bromination of the resulting 1-propoxy-2-nitrobenzene.

    • Nitro Group Reduction: Reduction of the nitro group to afford the target 3-bromo-2-propoxyaniline.

    dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

    "2-Nitrophenol" [fillcolor="#EA4335"]; "1-Propoxy-2-nitrobenzene" [fillcolor="#FBBC05"]; "3-Bromo-1-propoxy-2-nitrobenzene" [fillcolor="#FBBC05"]; "3-Bromo-2-propoxyaniline" [fillcolor="#34A853"];

    "2-Nitrophenol" -> "1-Propoxy-2-nitrobenzene" [label="1. Propyl bromide, K2CO3, Acetone"]; "1-Propoxy-2-nitrobenzene" -> "3-Bromo-1-propoxy-2-nitrobenzene" [label="2. Br2, Acetic Acid"]; "3-Bromo-1-propoxy-2-nitrobenzene" -> "3-Bromo-2-propoxyaniline" [label="3. Fe, NH4Cl, EtOH/H2O"]; } caption [label="Proposed Synthesis of 3-Bromo-2-propoxyaniline", fontsize=12, fontname="Arial"];

    Experimental Protocols

    This procedure is adapted from standard Williamson ether synthesis protocols.

    Materials:

    • 2-Nitrophenol

    • Propyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    Procedure:

    • To a solution of 2-nitrophenol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add propyl bromide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-propoxy-2-nitrobenzene.

    This protocol is based on the electrophilic bromination of activated aromatic rings.

    Materials:

    • 1-Propoxy-2-nitrobenzene

    • Bromine (Br₂)

    • Glacial acetic acid

    • Round-bottom flask

    • Addition funnel

    • Magnetic stirrer and stir bar

    Procedure:

    • Dissolve 1-propoxy-2-nitrobenzene (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid from an addition funnel over 30 minutes.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 3-bromo-1-propoxy-2-nitrobenzene.

    This reduction is adapted from the procedure for the synthesis of 3-bromo-2-methoxyaniline.[7]

    Materials:

    • 3-Bromo-1-propoxy-2-nitrobenzene

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    Procedure:

    • In a round-bottom flask, combine 3-bromo-1-propoxy-2-nitrobenzene (1.0 eq), ethanol, and a saturated aqueous solution of ammonium chloride.

    • Heat the mixture to a gentle reflux with vigorous stirring.

    • Add iron powder (5.0 eq) portion-wise over 30 minutes.

    • Maintain the reaction at reflux for 2-4 hours, monitoring by TLC.

    • After the starting material is consumed, filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-bromo-2-propoxyaniline.

    • The crude product can be further purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

    Derivatization of the 3-Bromo-2-propoxyaniline Core

    The amino group of 3-bromo-2-propoxyaniline is a versatile functional handle for the synthesis of a diverse library of derivatives. Here, we present protocols for key derivatization reactions commonly employed in drug discovery.

    Amide Bond Formation

    Amide bonds are ubiquitous in pharmaceuticals. The following is a general protocol for the acylation of 3-bromo-2-propoxyaniline.

    dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

    "3-Bromo-2-propoxyaniline" [fillcolor="#34A853"]; "Carboxylic Acid" [fillcolor="#EA4335"]; "Coupling Reagents" [shape=ellipse, fillcolor="#FBBC05"]; "Amide Derivative" [fillcolor="#4285F4"];

    "3-Bromo-2-propoxyaniline" -> "Amide Derivative"; "Carboxylic Acid" -> "Amide Derivative"; "Coupling Reagents" -> "Amide Derivative" [label="e.g., HATU, DIPEA"]; } caption [label="Amide Bond Formation Workflow", fontsize=12, fontname="Arial"];

    Materials:

    • 3-Bromo-2-propoxyaniline

    • Carboxylic acid of interest

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    Procedure:

    • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of 3-bromo-2-propoxyaniline (1.0 eq) in anhydrous DMF.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    Sulfonamide Synthesis

    Sulfonamides are another important class of functional groups in medicinal chemistry.

    Materials:

    • 3-Bromo-2-propoxyaniline

    • Sulfonyl chloride of interest

    • Pyridine

    • Anhydrous DCM (Dichloromethane)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    Procedure:

    • Dissolve 3-bromo-2-propoxyaniline (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add pyridine (1.5 eq).

    • Slowly add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[8]

    Quinoxaline Synthesis

    Quinoxalines are a class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][9] They can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] While 3-bromo-2-propoxyaniline is not an o-phenylenediamine, its derivatives can be further functionalized to participate in such cyclizations, or it can be used in other synthetic routes to quinolines and related heterocycles.[1][11][12]

    dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

    "o-Phenylenediamine" [fillcolor="#34A853"]; "1,2-Dicarbonyl Compound" [fillcolor="#EA4335"]; "Quinoxaline" [fillcolor="#4285F4"];

    "o-Phenylenediamine" -> "Quinoxaline"; "1,2-Dicarbonyl Compound" -> "Quinoxaline" [label="Condensation"]; } caption [label="General Quinoxaline Synthesis", fontsize=12, fontname="Arial"];

    This is a general procedure for the synthesis of quinoxalines that could be adapted for derivatives of 3-bromo-2-propoxyaniline that incorporate a second amino group ortho to the first.

    Materials:

    • Substituted o-phenylenediamine

    • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

    • Ethanol or acetic acid

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    Procedure:

    • Dissolve the substituted o-phenylenediamine (1.0 eq) in ethanol or acetic acid.

    • Add the 1,2-dicarbonyl compound (1.0 eq).

    • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[10]

    Characterization of Derivatives

    The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

    TechniqueInformation Provided
    ¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and connectivity of atoms.
    Mass Spectrometry (MS) Determines the molecular weight of the compound.
    Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., N-H, C=O, S=O).
    High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound.
    Melting Point Provides a physical constant for solid compounds and an indication of purity.

    Potential Applications and Future Directions

    Derivatives of 3-bromo-2-propoxyaniline represent a novel chemical space with the potential for a wide range of biological activities. Based on the known pharmacology of related compounds, several therapeutic areas are of particular interest:

    • Anticancer Agents: Many bromoaniline and quinoxaline derivatives have demonstrated potent anticancer activity.[4][5] The synthesized compounds could be screened against various cancer cell lines to identify potential hits.

    • Antimicrobial Agents: The quinoxaline scaffold is known to exhibit broad-spectrum antimicrobial activity.[5][9] Derivatives could be tested against a panel of pathogenic bacteria and fungi.

    • Anti-inflammatory Agents: Certain aniline and quinoxaline derivatives have shown anti-inflammatory properties.[6] The new compounds could be evaluated in relevant in vitro and in vivo models of inflammation.

    Future work should focus on the synthesis of a diverse library of 3-bromo-2-propoxyaniline derivatives and their systematic evaluation in a battery of biological assays. Structure-activity relationship (SAR) studies will be crucial to identify key structural features that contribute to potency and selectivity.

    Conclusion

    This technical guide has outlined a preliminary investigation into the synthesis and derivatization of 3-bromo-2-propoxyaniline. We have proposed a robust synthetic route to the core structure and provided detailed protocols for its derivatization into amides, sulfonamides, and potentially quinoxaline-based heterocycles. The information presented here serves as a foundation for researchers to explore the medicinal chemistry of this promising scaffold and to develop novel therapeutic agents.

    References

    • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
    • BenchChem. (2025).
    • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 16(10), 8365-8376.
    • Asif, M. (2014). Biological activity of quinoxaline derivatives.
    • Semantic Scholar. (n.d.).
    • BenchChem. (2025). Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol.
    • Zhang, X., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 70(18), 7173–7181.
    • Larock, R. C., & Yao, T. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 61(46), 11019-11029.
    • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines.
    • mtieat. (2022). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
    • Liang, J.-H., Cho, S.-T., Shih, T.-L., & Chen, J.-J. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 11(48), 30251-30260.
    • MDPI. (2023).
    • Encyclopedia.pub. (2023).
    • ChemRxiv. (2021).
    • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
    • Gallard, H., & von Gunten, U. (2014). The bromination kinetics of phenolic compounds in aqueous solution.
    • ResearchGate. (n.d.). Rapid Kinetics of Bromination of Nitrophenols in Aqueous Solution by the use of RPE.
    • ResearchGate. (n.d.).
    • BenchChem. (2025).
    • Procter, D. J., & Gamm, A. (2017). Direct sulfonylation of anilines mediated by visible light.
    • Tayebee, R. (2013). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. International Journal of Organic Chemistry, 3(3), 195-200.
    • Ketone Pharma. (2024). The Role of 3-Bromoaniline in Modern Organic Synthesis.
    • Crippen, G. M., & Reck, R. A. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Water Research & Technology, 7(8), 1436-1447.
    • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
    • Master Organic Chemistry. (2018).
    • RSC Publishing. (2025).
    • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653-11667.
    • RSC Publishing. (n.d.).
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    • MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides.
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    Foundational

    Synthesis Pathways and Reaction Mechanisms for 3-Bromo-2-propoxyaniline: A Comprehensive Technical Guide

    Executive Summary 3-Bromo-2-propoxyaniline (CAS: 1517696-48-8)[1] is a highly valued ortho-alkoxy haloaniline derivative utilized as a critical building block in pharmaceutical chemistry and agrochemical development. The...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    3-Bromo-2-propoxyaniline (CAS: 1517696-48-8)[1] is a highly valued ortho-alkoxy haloaniline derivative utilized as a critical building block in pharmaceutical chemistry and agrochemical development. The presence of both a halogen (bromine) and an alkoxy (propoxy) group on the aniline core provides orthogonal reactivity handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and late-stage functionalization. This whitepaper details a robust, scalable, and chemoselective two-step synthetic pathway starting from commercially available 2-bromo-6-nitrophenol[2].

    Retrosynthetic Analysis & Pathway Selection

    Designing a synthesis for 3-bromo-2-propoxyaniline requires careful management of the functional groups to avoid unwanted side reactions, particularly hydrodehalogenation.

    • Attempting direct bromination of 2-propoxyaniline typically yields para-brominated products (4-bromo-2-propoxyaniline) due to the strong para-directing effect of the amino group.

    • Attempting catalytic hydrogenation of a bromonitroarene using Palladium on Carbon (Pd/C) and H₂ gas frequently results in the cleavage of the labile C–Br bond.

    Therefore, the optimal route leverages 2-bromo-6-nitrophenol [2]. The phenolic hydroxyl group is first alkylated to install the propoxy chain. Subsequently, the nitro group is reduced using a chemoselective Béchamp-type reduction (Iron powder and Acetic acid)[3], which exclusively reduces the nitro moiety without affecting the aryl bromide.

    Visualizations of the Synthetic Workflow

    SynthesisWorkflow SM 2-Bromo-6-nitrophenol (Starting Material) INT 1-Bromo-2-nitro-3-propoxybenzene (Intermediate) SM->INT 1-Bromopropane, K2CO3 DMF, 80°C (O-Alkylation) TM 3-Bromo-2-propoxyaniline (Target Molecule) INT->TM Fe powder, AcOH/H2O 80°C (Chemoselective Reduction)

    Two-step synthesis workflow for 3-bromo-2-propoxyaniline.

    Step-by-Step Experimental Protocols

    Step 1: O-Alkylation (Williamson Ether Synthesis)

    Objective: Synthesis of 1-bromo-2-nitro-3-propoxybenzene from 2-bromo-6-nitrophenol. Causality & Choice of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the phenol without causing side reactions or degrading the nitroarene. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to accelerate the Sₙ2 nucleophilic attack of the phenoxide ion on 1-bromopropane by leaving the nucleophile relatively unsolvated.

    Procedure:

    • Charge a flame-dried round-bottom flask with 2-bromo-6-nitrophenol (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in DMF (0.5 M concentration).

    • Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation (the solution will turn a deep red/orange color).

    • Add 1-bromopropane (1.5 equiv) dropwise via a syringe.

    • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progression via TLC (Hexanes/Ethyl Acetate 4:1) until the starting material is entirely consumed.

    • Cool the mixture to room temperature, quench with distilled water, and extract with Ethyl Acetate (3×).

    • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via silica gel column chromatography to afford 1-bromo-2-nitro-3-propoxybenzene.

    Step 2: Chemoselective Nitro Reduction

    Objective: Conversion of 1-bromo-2-nitro-3-propoxybenzene to 3-bromo-2-propoxyaniline. Causality & Choice of Reagents: Iron powder in an acetic acid/water mixture is utilized. Unlike catalytic hydrogenation, the Fe/AcOH system operates via a single-electron transfer mechanism that is highly specific to the nitro group, completely preserving the labile carbon-bromine bond[3].

    Procedure:

    • Suspend 1-bromo-2-nitro-3-propoxybenzene (1.0 equiv) in a 1:1 mixture of glacial acetic acid and water (0.2 M).

    • Heat the mixture to 80 °C.

    • Add Iron powder (7.0 equiv) portion-wise over 30 minutes to control the exothermic reaction[3].

    • Stir at 80 °C for 1.5 to 2 hours.

    • Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble iron salts. Wash the filter cake thoroughly with Ethyl Acetate.

    • Carefully neutralize the filtrate with saturated aqueous NaHCO₃ until the pH reaches ~8.

    • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via recrystallization or flash chromatography to yield 3-bromo-2-propoxyaniline as a solid.

    Mechanistic Insights

    The reduction of the nitroarene to the aniline proceeds through a series of proton-coupled electron transfer (PCET) steps. Iron acts as the electron donor (being oxidized to Fe²⁺ and Fe³⁺), while the acidic medium provides the necessary protons.

    • Nitro to Nitroso: The nitro group (Ar-NO₂) receives two electrons and two protons, losing a molecule of water to form a nitroso intermediate (Ar-NO).

    • Nitroso to Hydroxylamine: Two additional electrons and protons reduce the nitroso compound to an arylhydroxylamine (Ar-NHOH).

    • Hydroxylamine to Amine: A final transfer of two electrons and two protons cleaves the N–O bond, releasing another water molecule and yielding the target arylamine (Ar-NH₂).

    ReductionMechanism N1 Ar-NO2 (Nitroarene) N2 Ar-NO (Nitrosoarene) N1->N2 2e-, 2H+ - H2O N3 Ar-NHOH (Arylhydroxylamine) N2->N3 2e-, 2H+ N4 Ar-NH2 (Arylamine) N3->N4 2e-, 2H+ - H2O Fe Fe(0) -> Fe(II)/Fe(III) (Electron Source) Fe->N1 e- transfer Fe->N2 e- transfer Fe->N3 e- transfer

    Mechanism of Iron-mediated chemoselective nitro reduction.

    Quantitative Data Summary

    Reaction StepStarting MaterialReagents & SolventsTemp & TimeExpected YieldPurity (HPLC)
    1. O-Alkylation 2-Bromo-6-nitrophenol1-Bromopropane, K₂CO₃, DMF80 °C, 12 h85 - 90%> 98%
    2. Reduction 1-Bromo-2-nitro-3-propoxybenzeneFe powder, AcOH / H₂O (1:1)80 °C, 2 h90 - 95%> 99%

    References

    • [1] Title: AK Scientific, Inc.: 3-Bromo-2-propoxyaniline. Source: aksci.com. URL: 1

    • [3] Title: 3-bromo-2-methoxyaniline | 116557-46-1 - ChemicalBook. Source: chemicalbook.com. URL:3

    • [2] Title: 2-Bromo-6-nitrophenol | C6H4BrNO3 | CID 13545453 - PubChem. Source: nih.gov. URL: 2

    Sources

    Exploratory

    Spectroscopic Characterization (IR, UV-Vis) of 3-Bromo-2-propoxyaniline: A Technical Guide

    Executive Summary The structural elucidation of substituted anilines requires a multi-modal spectroscopic approach to map both functional group identity and electronic environment. 3-Bromo-2-propoxyaniline (CAS: 1517696-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The structural elucidation of substituted anilines requires a multi-modal spectroscopic approach to map both functional group identity and electronic environment. 3-Bromo-2-propoxyaniline (CAS: 1517696-48-8) is a highly functionalized aromatic system containing a primary amine, an alkyl aryl ether (propoxy group), and a halogen (bromine) localized on a single benzene ring.

    This whitepaper provides an authoritative, first-principles guide to the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characterization of 3-bromo-2-propoxyaniline. Designed for drug development professionals and analytical chemists, this guide emphasizes the causality behind spectral shifts and establishes self-validating experimental protocols to ensure absolute data integrity.

    Structural & Electronic Profiling

    To predict and interpret the spectroscopic behavior of 3-bromo-2-propoxyaniline, we must first analyze its electronic architecture. The parent molecule, aniline, features a primary amine whose nitrogen lone pair delocalizes into the aromatic π system.

    • The 2-Propoxy Group: Acts as an electron-donating auxochrome via resonance (+R effect) from the oxygen lone pairs, while simultaneously presenting potential for intramolecular hydrogen bonding with the adjacent primary amine.

    • The 3-Bromo Group: Exerts an electron-withdrawing inductive effect (-I) but is weakly electron-donating via resonance (+R).

    This push-pull electronic environment significantly alters the force constants of the bonds (visible in IR) and the HOMO-LUMO energy gaps (visible in UV-Vis) compared to unsubstituted aniline[1].

    Infrared (IR) Spectroscopic Characterization

    Theoretical Basis & Causality

    Infrared spectroscopy measures the vibrational transitions of molecular bonds. For 3-bromo-2-propoxyaniline, the key diagnostic regions are the N-H, C-N, C-O-C, and C-Br stretches.

    • N-H Stretching: Primary aliphatic amines typically display two well-defined peaks (asymmetric and symmetric) separated by 80 to 100 cm⁻¹. In aromatic amines, these absorptions are usually 40 to 70 cm⁻¹ higher in frequency due to the sp2 hybridization of the adjacent carbon[2]. However, the presence of the ortho-propoxy oxygen introduces the possibility of intramolecular hydrogen bonding, which slightly weakens the N-H bond, lowering the expected stretching frequency[3].

    • C-N Stretching: The C-N bond in aromatic amines appears at higher wavenumbers (1250–1335 cm⁻¹) than in aliphatic amines (1020–1250 cm⁻¹). Causality: The delocalization of the nitrogen lone pair into the aromatic ring imparts partial double-bond character to the C-N bond, increasing its force constant and thus its absorption frequency[2].

    Expected IR Band Assignments
    Functional Group / VibrationExpected Wavenumber (cm⁻¹)Intensity / ShapeCausality / Structural Note
    N-H Stretch (Asymmetric) ~3450Medium, SharpPrimary amine; slightly lowered by ortho-O H-bonding.
    N-H Stretch (Symmetric) ~3360Medium, SharpPrimary amine.
    C-H Stretch (Aromatic) 3050 – 3100Weak sp2 hybridized C-H bonds.
    C-H Stretch (Aliphatic) 2850 – 2960Medium sp3 hybridized C-H bonds from the propoxy chain.
    N-H Bend (Scissoring) ~1620StrongCharacteristic of 1° amines; overtone may appear at ~3200 cm⁻¹.
    C=C Stretch (Aromatic) ~1590, 1490StrongAromatic ring skeletal vibrations.
    C-N Stretch (Aryl Amine) 1250 – 1335StrongHigh frequency due to partial double-bond character.
    C-O-C Stretch (Ether) ~1250 (asym), ~1040 (sym)StrongAlkyl aryl ether linkage.
    C-Br Stretch 600 – 700StrongHeavy atom effect lowers the frequency.
    Step-by-Step Protocol: FTIR-ATR Analysis

    To ensure robust, self-validating data collection, Attenuated Total Reflectance (ATR) is the preferred method for solid samples, eliminating the need for KBr pellet pressing which can introduce moisture artifacts[4].

    • System Self-Validation (Background Scan): Ensure the ATR crystal (diamond or ZnSe) is completely clean. Execute a background scan of the empty stage. Causality: This subtracts the spectral contributions of atmospheric CO₂ and H₂O, ensuring that any peaks in the 3000-3500 cm⁻¹ region are strictly from the sample's N-H/C-H bonds, not ambient humidity[4].

    • Sample Application: Place 2–5 mg of solid 3-bromo-2-propoxyaniline directly onto the center of the ATR crystal.

    • Pressure Application: Lower the ATR anvil to apply consistent pressure. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample matrix effectively.

    • Acquisition: Collect the spectrum by co-adding 32 scans at a resolution of 4 cm⁻¹.

    • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.

    Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

    Electronic Transitions & Auxochromic Effects

    UV-Vis spectroscopy probes the electronic transitions of the molecule. Aniline exhibits a primary E band at ~230 nm ( π→π∗ ) and a secondary B band at ~280 nm ( n→π∗ )[5].

    In 3-bromo-2-propoxyaniline, the propoxy group (-OPr) and the bromine atom (-Br) act as auxochromes . An auxochrome is a functional group containing lone pairs that, while not absorbing UV light independently, modifies the ability of the chromophore to absorb light[5]. The lone pairs on the nitrogen and oxygen atoms delocalize into the aromatic ring, reducing the energy gap between the HOMO and LUMO. This results in a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased absorption intensity)[5].

    Self-Validating pH Dependence

    A hallmark of a rigorous analytical protocol is internal validation. Because the UV-Vis spectrum of anilines is heavily dependent on the availability of the nitrogen lone pair, we can validate the structure by altering the pH.

    • Causality: Adding a mineral acid (e.g., HCl) protonates the amine to form an anilinium ion (-NH₃⁺). This ties up the nitrogen lone pair, preventing its conjugation with the aromatic ring[5].

    • Result: The molecule loses its extended conjugation, resulting in a hypsochromic shift (blue shift) where the λmax​ reverts to values closer to those of a substituted benzene (e.g., shifting from ~295 nm back to ~265 nm)[5].

    Expected UV-Vis Data
    Solvent ConditionTransition TypeExpected λmax​ (nm)Shift Phenomenon
    Neutral (Ethanol) π→π∗ ( E band)~240 – 255Bathochromic (vs. Benzene)
    Neutral (Ethanol) n→π∗ ( B band)~290 – 305Bathochromic (vs. Aniline)
    Acidic (Ethanol + HCl) π→π∗ ( E band)~225 – 235Hypsochromic (Blue Shift)
    Acidic (Ethanol + HCl) n→π∗ ( B band)~265 – 275Hypsochromic (Blue Shift)
    Step-by-Step Protocol: UV-Vis Analysis
    • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade ethanol. Place them in the reference and sample beams and zero the instrument from 200 nm to 400 nm.

    • Neutral Sample Preparation: Prepare a 1×10−4 M solution of 3-bromo-2-propoxyaniline in ethanol. Record the spectrum to identify the bathochromically shifted λmax​ .

    • Acidic Validation (In-situ): Add 1–2 drops of concentrated HCl directly to the sample cuvette. Invert gently to mix.

    • Shift Acquisition: Re-scan the sample. Observe and record the hypsochromic (blue) shift. Causality: The disappearance of the ~300 nm peak and the emergence of a peak at ~270 nm definitively confirms the presence of the conjugated primary amine[5].

    Data Visualization & Logical Workflows

    The following diagrams map the logical pathways for electronic transitions and the integrated experimental workflow.

    G A 3-Bromo-2-propoxyaniline (Neutral State) B n → π* and π → π* Transitions (Lone pairs on N and O) A->B UV Absorption D Acidic Medium (H+) Protonation to -NH3+ A->D Add HCl C Bathochromic Shift (λmax ~290-300 nm) B->C Auxochromic Effect E Loss of N-lone pair conjugation D->E Electronic Change F Hypsochromic Shift (Blue Shift) (λmax ~265-275 nm) E->F Spectral Response

    Fig 1: UV-Vis electronic transitions and pH-dependent hypsochromic shift logic.

    Workflow S1 Sample Preparation (Solid/Solution) IR FTIR-ATR Analysis (Functional Groups) S1->IR UV UV-Vis Analysis (Electronic Structure) S1->UV Val Self-Validation (pH Shift / Background Subtraction) IR->Val Subtractive Logic UV->Val Protonation Logic Out Structural Confirmation (3-Bromo-2-propoxyaniline) Val->Out Data Synthesis

    Fig 2: Integrated experimental workflow for IR and UV-Vis spectroscopic validation.

    References

    • A New Electronic State of Aniline Observed in the Transient IR Absorption Spectrum from S1 in a Supersonic Jet | The Journal of Physical Chemistry A - ACS Publications | 3

    • 24.10 Spectroscopy of Amines | Chemistry LibreTexts | 2

    • UV / VISIBLE SPECTROSCOPY | Centurion University of Technology and Management (CUTM) |5

    • Free Download Spectrometric Identification of Organic Compounds (8th Ed.) | Chemistry.Com.Pk | 1

    • 2,2-Diallyl-4,4-biphenol | High-Purity Research Chemical (FTIR-ATR Protocol) | Benchchem |4

    Sources

    Protocols & Analytical Methods

    Method

    step-by-step protocol for Suzuki-Miyaura coupling with 3-bromo-2-propoxyaniline

    Executive Summary The Suzuki-Miyaura cross-coupling of heavily substituted, electron-rich aryl halides remains a significant challenge in modern synthetic chemistry. When working with 3-bromo-2-propoxyaniline , researche...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The Suzuki-Miyaura cross-coupling of heavily substituted, electron-rich aryl halides remains a significant challenge in modern synthetic chemistry. When working with 3-bromo-2-propoxyaniline , researchers must navigate a trifecta of structural hurdles: an unprotected primary amine, significant steric hindrance from an ortho-propoxy group, and an electron-rich C–Br bond.

    This application note provides a field-proven, self-validating protocol for the successful cross-coupling of 3-bromo-2-propoxyaniline with arylboronic acids. By leveraging advanced palladium precatalysts (such as CataXCium A Pd G3) and rational solvent-base pairings, this guide ensures high yields while suppressing competitive amination and protodeboronation side reactions.

    Substrate Analysis & Mechanistic Rationale

    To design an effective protocol, we must first analyze the causality behind the substrate's reactivity. 3-Bromo-2-propoxyaniline presents three distinct mechanistic bottlenecks:

    • The Free Amine (-NH₂ at C1): Unprotected anilines can competitively coordinate to the palladium center. This can lead to catalyst poisoning or unwanted Buchwald-Hartwig amination[1].

    • The Ortho-Propoxy Group (-OPr at C2): Sitting directly adjacent to the bromide, this bulky group creates severe steric hindrance. Steric bulk critically impedes both the initial oxidative addition and the final reductive elimination steps of the catalytic cycle[2].

    • The Electron-Rich Bromide (-Br at C3): The oxygen atom of the propoxy group donates electron density into the aromatic ring via resonance. This renders the C–Br bond highly electron-rich, significantly increasing the activation energy required for the palladium(0) species to insert into the bond during oxidative addition.

    To overcome these barriers, the protocol requires a highly active, sterically demanding ligand. Bulky, electron-rich phosphine ligands (like CataXCium A or XPhos) accelerate oxidative addition into electron-rich bonds and force the sterically congested intermediate to undergo reductive elimination[1],[2].

    SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for Electron-Rich 3-Br) Pd0->OxAdd 3-Bromo-2-propoxyaniline PdII Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->PdII Base Base Exchange (OH- or CO3 2-) PdII->Base TransMet Transmetalation with Ar'-B(OH)2 Base->TransMet Boronic Acid RedElim Reductive Elimination (Hindered by Propoxy) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product Product Release

    Figure 1: Suzuki-Miyaura catalytic cycle highlighting bottlenecks for 3-bromo-2-propoxyaniline.

    Catalyst Selection & Optimization Data

    Standard first-generation catalysts like Pd(PPh₃)₄ frequently fail with this substrate due to sluggish oxidative addition and rapid catalyst degradation. Recent literature demonstrates that CataXCium A Pd G3 (a diadamantylalkylphosphine-based precatalyst) is uniquely effective for unprotected ortho-bromoanilines[1].

    The G3 precatalyst architecture ensures the rapid generation of the active monoligated Pd(0) species under mildly basic conditions, preventing the free amine from intercepting the catalyst[2].

    Table 1: Optimization of Reaction Conditions
    EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Expected Yield (%)
    1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9024< 15%
    2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9018~ 20%
    3XPhos Pd G3K₃PO₄1,4-Dioxane/H₂O901282 - 88%
    4 CataXCium A Pd G3 K₂CO₃ 1,4-Dioxane/H₂O 90 12 > 90%

    Note: Data synthesized from analogous unprotected ortho-bromoaniline coupling studies[1]. Entry 4 represents the optimal validated conditions for this protocol.

    Detailed Experimental Protocol

    Materials Required
    • Aryl Halide: 3-Bromo-2-propoxyaniline (1.0 equiv, 1.0 mmol)

    • Boronic Acid: Arylboronic acid of choice (1.5 equiv, 1.5 mmol)

    • Catalyst: CataXCium A Pd G3 (0.05 equiv, 5 mol%)

    • Base: Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv, 3.0 mmol)

    • Solvents: 1,4-Dioxane (anhydrous) and Deionized Water (10:1 v/v ratio)

    Workflow Step1 1. Preparation Weigh reagents in glovebox Step2 2. Solvent Addition & Degassing (N2 sparge) Step1->Step2 Step3 3. Reaction Heating at 90°C for 12-24 h Step2->Step3 Step4 4. Workup Quench & Extract (EtOAc/H2O) Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel) Step4->Step5

    Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling reaction.

    Step-by-Step Procedure

    1. Reaction Setup (Inert Atmosphere)

    • Action: In a nitrogen-filled glovebox (or using standard Schlenk line techniques), charge an oven-dried 20 mL reaction vial with 3-bromo-2-propoxyaniline (230 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), CataXCium A Pd G3 (36 mg, 0.05 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Causality: Weighing the catalyst in an inert atmosphere prevents premature oxidation of the highly electron-rich phosphine ligand.

    2. Solvent Addition & Degassing

    • Action: Add 4.5 mL of 1,4-Dioxane and 0.45 mL of H₂O to the vial. Seal the vial with a PTFE-lined septum cap. If not prepared in a glovebox, sparge the solvent mixture with N₂ gas for 15 minutes prior to addition.

    • Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and convert the boronic acid into the reactive trihydroxyboronate intermediate [Ar-B(OH)₃]⁻. This ate-complex is the actual species that undergoes transmetalation with the Pd(II) center[3].

    3. Heating & In-Process Control (Self-Validation)

    • Action: Transfer the sealed vial to a pre-heated aluminum heating block set to 90 °C. Stir vigorously (800 rpm) for 12 hours.

    • Validation: At 4 hours, pause stirring, allow the biphasic mixture to separate, and sample 10 µL of the organic (top) layer. Dilute in MeCN and analyze via LC-MS. You should observe the disappearance of the 3-bromo-2-propoxyaniline peak (m/z ~230/232) and the emergence of the product mass. If conversion is <50%, continue heating for a full 24 hours.

    4. Workup

    • Action: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality: The biphasic extraction removes the inorganic palladium salts, excess base, and water-soluble boronic acid byproducts (e.g., boric acid).

    5. Purification

    • Action: Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes and Ethyl Acetate. Crucial: Add 1% Triethylamine (Et₃N) to your eluent system.

    • Causality: The free primary amine of the product will interact strongly with the acidic silanol groups on the silica gel, causing severe peak tailing and loss of isolated yield. Et₃N neutralizes these acidic sites, ensuring a sharp elution profile.

    Troubleshooting & Practical Insights

    • Protodeboronation: If LC-MS shows complete consumption of the boronic acid but unreacted 3-bromo-2-propoxyaniline remains, the boronic acid is undergoing protodeboronation (cleavage of the C–B bond by water). Solution: Slowly dose the boronic acid into the reaction over 2 hours via a syringe pump, or switch to a more stable boronate ester (e.g., pinacol ester)[3].

    • Black Precipitate (Palladium Black): If the reaction turns black within the first hour and halts, the Pd(0) catalyst has aggregated and crashed out of solution. This usually indicates insufficient degassing (oxygen intrusion) or a failure of the ligand to stabilize the metal. Ensure strict anaerobic conditions during setup.

    References

    1.[1] Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Source: RSC Advances (2024). URL: [Link]

    2.[3] Title: Selection of boron reagents for Suzuki–Miyaura coupling. Source: Chemical Society Reviews (2013). URL: [Link]

    3.[2] Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Source: Royal Society of Chemistry (2016). URL: [Link]

    Sources

    Application

    Catalytic Functionalization Protocols for 3-Bromo-2-propoxyaniline: Overcoming Steric and Electronic Challenges in Cross-Coupling

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale 3-Bromo-2-propoxyaniline (CAS: 1517696-48-8) is a highly versatile, bifunctional building bl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals.

    Executive Summary & Mechanistic Rationale

    3-Bromo-2-propoxyaniline (CAS: 1517696-48-8) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex biaryl scaffolds and functionalized anilines for pharmaceutical development. The molecule possesses two orthogonal reactive handles: a C3-aryl bromide and a C1-primary aniline .

    However, functionalizing this molecule presents significant kinetic and chemoselective hurdles:

    • Steric and Electronic Deactivation at C3: The C-Br bond is flanked by an ortho-propoxy group. This bulky aliphatic chain sterically shields the palladium center during the catalytic cycle. Furthermore, the strong +M (resonance) electron-donating effect of the adjacent oxygen renders the C3 carbon highly electron-rich. Because oxidative addition of Pd(0) to aryl halides is a nucleophilic attack by the metal, electron-rich and sterically hindered bromides exhibit exceptionally high kinetic barriers to activation 1.

    • Chemoselectivity at C1: The primary aniline is a potent nucleophile. Uncontrolled cross-coupling can easily lead to over-arylation (diarylamine formation) or unwanted polymerization if the C3-bromide of another molecule reacts with the C1-amine of another 2.

    To overcome these challenges, we must move away from first-generation catalysts (e.g., Pd(PPh₃)₄) and employ highly engineered, sterically demanding, and electron-rich phosphine ligands.

    Divergent Functionalization Strategy

    The following workflow illustrates the divergent pathways for selectively functionalizing either the C3 or C1 position of the molecule using tailored palladium catalysis.

    G cluster_suzuki C-C Bond Formation cluster_buchwald C-N Bond Formation SM 3-Bromo-2-propoxyaniline Suzuki Suzuki-Miyaura Pd(OAc)2 / SPhos SM->Suzuki Ar-B(OH)2 K3PO4, 90°C Buchwald Buchwald-Hartwig Pd2(dba)3 / Xantphos SM->Buchwald Ar-I / Ar-Cl Cs2CO3, 100°C Prod1 3-Aryl-2-propoxyaniline Suzuki->Prod1 Prod2 N-Aryl-3-bromo- 2-propoxyaniline Buchwald->Prod2

    Caption: Divergent catalytic functionalization pathways for 3-bromo-2-propoxyaniline.

    Protocol A: Suzuki-Miyaura Cross-Coupling (C3 Functionalization)

    Causality & Catalyst Selection

    To force the oxidative addition of the deactivated C3-bromide, we utilize SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The dicyclohexylphosphine moiety is highly electron-donating, pushing electron density onto the Pd center to accelerate the cleavage of the C-Br bond. Simultaneously, the lower dimethoxybiphenyl ring provides a transient Pd-arene interaction that stabilizes the coordinatively unsaturated 12-electron Pd(0) intermediate, preventing catalyst aggregation (black palladium formation) while its sheer steric bulk forces rapid reductive elimination of the biaryl product 3.

    Quantitative Optimization Data
    EntryPalladium SourceLigandBaseSolventYield (%)Mechanistic Observation
    1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/H₂O<5%Complete failure of oxidative addition due to sterics.
    2Pd(OAc)₂ (2 mol%)dppf (4 mol%)K₃PO₄Dioxane/H₂O38%Sluggish transmetalation; significant protodeboronation.
    3Pd(OAc)₂ (2 mol%)XPhos (4 mol%)K₃PO₄Toluene/H₂O81%Good conversion; bulky ligand facilitates reductive elimination.
    4 Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₃PO₄ Toluene/H₂O 95% Optimal; SPhos excels for ortho-alkoxy aryl bromides.
    Self-Validating Step-by-Step Methodology
    • Reaction Assembly (Inert Atmosphere): To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromo-2-propoxyaniline (1.0 mmol, 230.1 mg), the desired arylboronic acid (1.3 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and anhydrous K₃PO₄ (2.0 mmol, 424.5 mg).

    • Solvent Addition & Degassing: Add 4.0 mL of Toluene and 1.0 mL of deionized H₂O. Seal the tube with a septum and sparge the biphasic mixture with Argon for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich SPhos ligand.

    • Reaction Initiation & Visual Confirmation: Transfer the sealed tube to a pre-heated oil bath at 90 °C.

      • Validation Checkpoint: Within 10 minutes of heating, the suspension should transition from a pale yellow mixture to a dark amber/orange homogeneous organic layer. This visual cue confirms the reduction of Pd(II) to the active L₁Pd(0) species.

    • In-Process Control (IPC): After 6 hours, halt stirring to allow phase separation. Withdraw a 10 µL aliquot from the upper organic layer using a degassed syringe. Dilute in 1 mL of LC-MS grade acetonitrile.

      • Validation Checkpoint: Analyze via UPLC-MS. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the starting material (m/z 230,[M+H]⁺) is <2% relative to the product peak.

    • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    Protocol B: Buchwald-Hartwig Amination (C1 N-Arylation)

    Causality & Catalyst Selection

    When functionalizing the C1-aniline with an exogenous aryl halide, the primary risk is chemoselectivity. We must prevent the endogenous C3-bromide from reacting, and we must prevent the newly formed secondary amine from undergoing a second arylation. We achieve this by using Xantphos in combination with Pd₂(dba)₃. Xantphos possesses a wide natural bite angle (~111°), which enforces a rigid square-planar geometry on the palladium center. This geometry heavily favors the reductive elimination of the mono-arylated product and sterically blocks the coordination of a second equivalent of aryl halide, ensuring absolute selectivity for the secondary amine 4. Cs₂CO₃ is chosen as a mild base to prevent base-catalyzed side reactions common with stronger bases like NaOtBu.

    Quantitative Optimization Data
    EntryPalladium SourceLigandBaseSolventYield (%)Mechanistic Observation
    1Pd₂(dba)₃ (2 mol%)BINAP (4 mol%)NaOtBuToluene42%High levels of diarylation and degradation observed.
    2Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)Cs₂CO₃Dioxane65%Moderate yield; some C3-bromide self-condensation.
    3 Pd₂(dba)₃ (2 mol%) Xantphos (4 mol%) Cs₂CO₃ Dioxane 92% Optimal; wide bite angle enforces mono-arylation.
    Self-Validating Step-by-Step Methodology
    • Reaction Assembly (Inert Atmosphere): In an argon-filled glovebox (or using standard Schlenk techniques), charge a vial with 3-bromo-2-propoxyaniline (1.0 mmol, 230.1 mg), the exogenous Aryl Iodide or Chloride (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and anhydrous Cs₂CO₃ (1.5 mmol, 488.7 mg).

    • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial with a PTFE-lined crimp cap.

    • Reaction Initiation & Visual Confirmation: Transfer the vial to a heating block set to 100 °C.

      • Validation Checkpoint: The initial deep purple/red color (characteristic of the Pd₂(dba)₃ complex) should rapidly shift to a bright yellow/orange within the first 15 minutes of heating. This confirms successful ligand exchange and the generation of the active Xantphos-Pd(0) complex.

    • In-Process Control (IPC): After 12 hours, sample 10 µL of the reaction mixture, filter through a 0.22 µm PTFE syringe filter, and dilute with MeOH.

      • Validation Checkpoint: Analyze via LC-MS. Confirm the absence of the diarylated mass (M + 2Ar) and ensure the mono-arylated product is the dominant species (>95% AUC).

    • Workup: Cool the reaction to room temperature, dilute with CH₂Cl₂ (15 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate and purify via silica gel chromatography.

    References

    • Source: acs.
    • Source: acs.
    • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
    • Source: uwindsor.

    Sources

    Method

    Application Note: Strategic Utilization of 3-Bromo-2-propoxyaniline in the Development of Next-Generation SDHI Fungicides

    Introduction & Scientific Rationale Aniline derivatives are fundamental building blocks in the synthesis of modern agrochemicals, serving as the core scaffold for a vast array of highly effective herbicides and fungicide...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Rationale

    Aniline derivatives are fundamental building blocks in the synthesis of modern agrochemicals, serving as the core scaffold for a vast array of highly effective herbicides and fungicides[1]. In recent years, the agrochemical industry—particularly driven by innovations in the Japanese market—has seen a massive shift toward Succinate Dehydrogenase Inhibitors (SDHIs)[2]. These compounds target Complex II in the fungal mitochondrial electron transport chain, effectively halting cellular respiration[3].

    3-Bromo-2-propoxyaniline (CAS 1517696-48-8) represents a highly privileged, multi-functional intermediate for the rational design of novel pyrazole-4-carboxamide SDHIs. Its utility stems from three distinct structural features:

    • The Primary Amine (-NH₂): Acts as the nucleophile for coupling with pyrazole-4-carboxylic acids, forming the essential amide pharmacophore required for enzyme binding.

    • The 2-Propoxy Group: Provides critical steric bulk. Within the ubiquinone-binding pocket of Complex II, ortho-substituents on the aniline ring force the amide bond into a specific orthogonal conformation. This geometry maximizes hydrogen bonding between the amide oxygen/nitrogen and target residues (e.g., Arg and His)[3]. Furthermore, the propoxy chain increases the lipophilicity of the molecule, enhancing cuticular penetration on leaf surfaces.

    • The 3-Bromo Group: Serves a dual purpose. It can be retained in the final active ingredient as a lipophilic, metabolically stable halogen[4], or it can function as a highly reactive synthetic handle. Through palladium-catalyzed cross-coupling, this position can be functionalized to generate complex biphenyl-2-amine scaffolds, a hallmark of advanced, broad-spectrum SDHIs like fluxapyroxad[5].

    Mechanistic Pathway & Workflow

    The following diagram illustrates the synthetic workflow utilizing 3-bromo-2-propoxyaniline, culminating in the biological mechanism of action against fungal pathogens.

    G A 3-Bromo-2-propoxyaniline (Key Intermediate) C Amide Coupling (DMAP / Base) A->C B Pyrazole-4-carbonyl chloride (Acylating Agent) B->C D N-(3-bromo-2-propoxyphenyl) pyrazole-4-carboxamide C->D E Suzuki-Miyaura Coupling (Pd Catalyst) D->E Aryl Boronic Acid G Target: Succinate Dehydrogenase (Complex II) D->G Direct Binding F Biphenyl-2-amine Derivative (Advanced SDHI) E->F F->G Enhanced Binding H Inhibition of Fungal Respiration G->H

    Fig 1. Synthetic workflow and mechanism of action for 3-bromo-2-propoxyaniline-derived SDHIs.

    Experimental Protocols

    To ensure high yields and reproducibility, the following protocols have been optimized for the steric and electronic realities of 3-bromo-2-propoxyaniline.

    Protocol 1: Synthesis of the Pyrazole-4-Carboxamide Core

    Standard peptide coupling reagents (e.g., EDCI/HOBt) often fail or proceed sluggishly with ortho-alkoxy anilines due to severe steric hindrance. This protocol utilizes a highly reactive acid chloride intermediate to force the acylation.

    Materials:

    • 3-bromo-2-propoxyaniline (1.0 eq)

    • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq)

    • Triethylamine (TEA, 2.0 eq)

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

    • Anhydrous Dichloromethane (DCM)

    Step-by-Step Methodology:

    • Preparation: Dissolve 3-bromo-2-propoxyaniline and DMAP in anhydrous DCM under an inert argon atmosphere.

      • Causality: Argon prevents the oxidative degradation of the aniline. DMAP acts as a hyper-nucleophilic catalyst; it reacts with the acid chloride to form an active acylpyridinium intermediate, effectively overcoming the steric barrier imposed by the ortho-propoxy group.

    • Cooling: Add TEA to the solution and cool the reaction flask to 0°C using an ice bath.

      • Causality: Cooling strictly controls the exothermic acylation reaction, preventing the thermal degradation of the acid chloride into unreactive ketene side-products.

    • Addition: Add the pyrazole acid chloride dropwise over 15 minutes.

    • Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 4 hours.

      • Validation Check: Analyze a 10 µL aliquot via LC-MS. The complete disappearance of the aniline mass signal and the appearance of the product mass confirms conversion, validating that the reaction is ready for workup.

    • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted TEA/DMAP) and saturated NaHCO₃ (to neutralize residual acids). Dry over Na₂SO₄ and concentrate in vacuo.

    Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

    To access advanced biphenyl-2-amine scaffolds similar to fluxapyroxad[5], the 3-bromo position is subjected to cross-coupling.

    Materials:

    • N-(3-bromo-2-propoxyphenyl)pyrazole-4-carboxamide (from Protocol 1, 1.0 eq)

    • 3,4-Difluorophenylboronic acid (1.2 eq)

    • Pd(dppf)Cl₂ (0.05 eq)

    • K₂CO₃ (3.0 eq)

    • 1,4-Dioxane/Water (4:1 v/v)

    Step-by-Step Methodology:

    • Mixture Assembly: Combine the aryl bromide, boronic acid, and K₂CO₃ in the Dioxane/Water solvent system.

    • Degassing: Sparge the mixture with argon gas for 15 minutes.

      • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) state. Thorough degassing is the single most critical step for achieving high catalyst turnover numbers.

    • Catalyst Addition: Add Pd(dppf)Cl₂ rapidly under positive argon flow.

      • Causality: The bidentate 'dppf' ligand provides a very wide bite angle. This forces the palladium center into a specific geometry that dramatically accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck in sterically congested ortho-substituted biphenyl systems.

    • Heating: Heat the reaction to 90°C for 12 hours.

    • Workup & Validation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with Ethyl Acetate.

      • Validation Check: ¹H NMR of the crude mixture should show the disappearance of the isolated aromatic proton signal from the 3-bromo starting material and the emergence of new complex multiplets in the 7.0–7.5 ppm range, confirming successful aryl coupling.

    Quantitative Data Presentation

    The structural modifications enabled by 3-bromo-2-propoxyaniline directly impact the physicochemical properties (such as ClogP) and the biological efficacy of the resulting compounds. Table 1 summarizes typical structure-activity relationship (SAR) data for derivatives synthesized using the protocols above.

    Table 1: Physicochemical Properties and In Vitro Fungicidal Activity of Synthesized SDHI Candidates

    CompoundR-Group (at 3-Position)Yield (%)ClogPEC₅₀ R. solani (mg/L)EC₅₀ B. cinerea (mg/L)
    1a -Br (Uncoupled Intermediate)883.424.155.80
    1b -Phenyl764.101.221.95
    1c -3,4-Difluorophenyl814.350.450.82
    Standard Fluxapyroxad (Commercial)N/A3.080.500.90

    Note: The conversion of the 3-bromo intermediate (1a) to the 3,4-difluorophenyl biphenyl derivative (1c) significantly increases lipophilicity (ClogP) and drives down the EC₅₀ values, making it highly competitive with commercial standards.

    References

    • NBInno. "Aniline in Agrochemicals: Herbicides, Fungicides, and Safety". URL:[Link]

    • Journal of Agricultural and Food Chemistry - ACS Publications. "Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors". URL:[Link]

    • J-Stage. "Development of novel pesticides in the 21st century". URL:[Link]

    • ResearchGate. "An efficient and practical synthesis of 3',4',5'- trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad". URL:[Link]

    • PubChem - NIH. "3-Bromoaniline | C6H6BrN | CID 11562". URL:[Link]

    Sources

    Application

    Standard Operating Procedure for the Acylation of 3-Bromo-2-propoxyaniline

    Application Note and Protocol Abstract This document provides a comprehensive, field-proven standard operating procedure (SOP) for the N-acylation of 3-bromo-2-propoxyaniline to synthesize N-(3-bromo-2-propoxyphenyl)acet...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note and Protocol

    Abstract

    This document provides a comprehensive, field-proven standard operating procedure (SOP) for the N-acylation of 3-bromo-2-propoxyaniline to synthesize N-(3-bromo-2-propoxyphenyl)acetamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol, mechanistic insights, safety precautions, and characterization data. The procedure has been designed to be robust and reproducible, taking into account the specific electronic and steric properties of the starting material.

    Introduction: The Strategic Importance of Acylation

    N-acylation is a fundamental transformation in organic synthesis, serving multiple strategic purposes in drug development. For anilines, acylation significantly modulates the reactivity of the amino group. The resulting amide is less basic and less prone to oxidation compared to the parent amine. This protective function is crucial in multi-step syntheses, preventing unwanted side reactions during subsequent transformations such as electrophilic aromatic substitution.[1] Furthermore, the introduction of an acyl group can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making it a key tool in medicinal chemistry for optimizing drug candidates.

    The substrate, 3-bromo-2-propoxyaniline, presents a unique synthetic challenge due to the presence of an ortho-propoxy group, which can exert steric hindrance, potentially impeding the approach of the acylating agent to the nucleophilic nitrogen atom.[2][3] This SOP provides a reliable method to overcome this challenge and achieve high-yield acylation.

    Reaction Mechanism and Causality

    The acylation of anilines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). This initial attack forms a tetrahedral intermediate, which then collapses, expelling a leaving group (acetate or chloride) to yield the final N-acylated product.

    The use of a base, such as pyridine or triethylamine, is often employed to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid), which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[4]

    Acylation_Mechanism cluster_reactants Reactants cluster_products Products Aniline 3-Bromo-2-propoxyaniline (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Aniline->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acetic Anhydride (Electrophile) AcylatingAgent->TetrahedralIntermediate Base Pyridine (Base) ProtonatedBase Pyridinium Acetate Base->ProtonatedBase Acid Neutralization Product N-(3-bromo-2-propoxyphenyl)acetamide TetrahedralIntermediate->Product Collapse & Leaving Group Expulsion Byproduct Acetic Acid

    Figure 1: General mechanism for the acylation of 3-bromo-2-propoxyaniline.

    Materials and Methods

    Reagents and Materials
    Reagent/MaterialGradeSupplierCAS Number
    3-Bromo-2-propoxyaniline≥98%Sigma-Aldrich13854-94-1
    Acetic AnhydrideReagentPlus®, ≥99%Sigma-Aldrich108-24-7
    PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1
    Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
    Hydrochloric Acid (HCl), 1M solutionACS ReagentFisher Scientific7647-01-0
    Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific144-55-8
    Brine (Saturated NaCl solution)ACS ReagentFisher Scientific7647-14-5
    Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
    Ethanol200 proof, absoluteSigma-Aldrich64-17-5
    HexanesACS ReagentFisher Scientific110-54-3
    Equipment
    • Round-bottom flasks (50 mL and 100 mL)

    • Magnetic stirrer and stir bars

    • Ice bath

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Büchner funnel and filter paper

    • Melting point apparatus

    • NMR spectrometer

    • FT-IR spectrometer

    Experimental Protocol

    This protocol describes the N-acetylation of 3-bromo-2-propoxyaniline using acetic anhydride and pyridine.

    Experimental_Workflow A 1. Reactant Preparation Dissolve 3-bromo-2-propoxyaniline in anhydrous pyridine. B 2. Acylation Reaction Cool to 0°C and add acetic anhydride dropwise. A->B C 3. Reaction Monitoring Stir at room temperature and monitor by TLC. B->C D 4. Work-up Quench with 1M HCl and extract with DCM. C->D E 5. Purification Wash organic layer, dry, and concentrate. D->E F 6. Recrystallization Recrystallize from ethanol/water. E->F G 7. Product Characterization Obtain melting point, NMR, and IR spectra. F->G

    Figure 2: Experimental workflow for the acylation of 3-bromo-2-propoxyaniline.

    Step 1: Reaction Setup

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-propoxyaniline (1.0 eq).

    • Dissolve the aniline in anhydrous pyridine (approximately 0.5 M concentration).

    Step 2: Acylation

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    Step 3: Reaction Monitoring

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aniline spot is no longer visible.

    Step 4: Work-up

    • Upon completion, carefully pour the reaction mixture into a 250 mL separatory funnel containing 1 M HCl (aqueous) and dichloromethane (DCM).

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers.

    Step 5: Purification

    • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    Step 6: Recrystallization

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure N-(3-bromo-2-propoxyphenyl)acetamide as a crystalline solid.[5]

    Step 7: Product Characterization

    • Determine the melting point of the purified product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

    Data Presentation and Expected Results

    Physicochemical Properties (Predicted)
    PropertyValue
    Molecular Formula C₁₁H₁₄BrNO₂
    Molecular Weight 272.14 g/mol
    Appearance White to off-white crystalline solid
    Melting Point To be determined experimentally
    Solubility Soluble in DCM, ethyl acetate, ethanol
    Spectroscopic Data (Predicted)

    Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for N-(3-bromo-2-propoxyphenyl)acetamide:

    • ¹H NMR (400 MHz, CDCl₃):

      • δ 8.0-8.5 (br s, 1H, NH)

      • δ 7.0-7.5 (m, 3H, Ar-H)

      • δ 4.0 (t, 2H, OCH₂)

      • δ 2.2 (s, 3H, COCH₃)

      • δ 1.8 (m, 2H, CH₂CH₃)

      • δ 1.0 (t, 3H, CH₂CH₃)

    • ¹³C NMR (100 MHz, CDCl₃):

      • δ 168-170 (C=O)

      • Aromatic carbons in the range of δ 110-150

      • δ 70-75 (OCH₂)

      • δ 20-25 (COCH₃)

      • δ 20-25 (CH₂CH₃)

      • δ 10-15 (CH₂CH₃)

    • FT-IR (KBr, cm⁻¹):

      • 3250-3350 (N-H stretch)

      • 2850-3000 (C-H stretch)

      • 1660-1680 (C=O stretch, Amide I)

      • 1520-1550 (N-H bend, Amide II)

      • 1200-1300 (C-O stretch)

    Safety Precautions

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

    • Reagent Handling:

      • 3-Bromo-2-propoxyaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

      • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Lachrymator.

      • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

    • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

    Troubleshooting

    IssuePossible CauseSolution
    Low or no product formation Incomplete reaction; deactivated aniline.Ensure anhydrous conditions. Use freshly distilled pyridine. Increase reaction time or temperature slightly. Confirm the quality of the starting materials.
    Formation of multiple products Side reactions; impurities in starting materials.Purify starting materials before use. Control the reaction temperature carefully.
    Difficulty in crystallization Product is an oil; incorrect solvent system.Try different recrystallization solvents or solvent pairs (e.g., ethyl acetate/hexanes, toluene). If the product oils out, try scratching the flask or adding a seed crystal.
    Low yield after work-up Product loss during extraction or washing steps.Ensure complete extraction by performing multiple extractions. Avoid overly vigorous washing that may lead to emulsion formation.

    Conclusion

    This SOP provides a detailed and reliable protocol for the acylation of 3-bromo-2-propoxyaniline. By understanding the underlying reaction mechanism and potential challenges, researchers can successfully synthesize the desired N-acetylated product in high yield and purity. Adherence to the safety precautions outlined is essential for the safe execution of this procedure. The provided characterization data will aid in the confirmation of the final product's identity and purity.

    References

    • Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry. ACS Publications. (2021-08-09). [Link]

    • Synergistic Acid-Catalyzed Synthesis of N-Aryl-Substituted Azacycles from Anilines and Cyclic Ethers. Organic Letters. ACS Publications. (2016-03-10). [Link]

    • Ortho effect. Wikipedia. [Link]

    • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. (2025-03-15). [Link]

    • N-(3-Bromophenyl)acetamide. PubChem. [Link]

    • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

    • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC. NIH. [Link]

    • N-[1-(4-Bromo-2,5-dimethoxyphenyl)-2-propanyl]acetamide. EPA. [Link]

    • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry. [Link]

    • N-(3-Bromophenyl)acetamide. PMC. [Link]

    • A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. MDPI. [Link]

    • Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Arkivoc. [Link]

    • Bromoacetamide, N-ethyl-N-(3-methylphenyl)-. NIST WebBook. [Link]

    • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. [Link]

    • Method of friedel-crafts acylation of anilides.
    • Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). PMC. [Link]

    • Ortho effect in substituted aromatic acids and bases. Chemistry Stack Exchange. [Link]

    • NATURE AND COMPOSITION OF ORTHO-EFFECT. Indian Academy of Sciences. [Link]

    • Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. YouTube. [Link]

    • A Novel Clay catalyst: N-Acetylation of - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]

    • EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
    • Preparation of N-(3-bromo-2-methylphenyl)acetamide. PrepChem. [Link]

    • How can I get acetylation with acetic anhydride and prydine? ResearchGate. [Link]

    • CN101550090B - Method for synthesizing bromoacetamide.
    • Probing N‐Alkoxy Effects in Domino Reactions of α‐Bromoacetamide Derivatives Towards Functionalized γ‐Lactams. Chemistry – A European Journal. [Link]

    • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 3-Bromo-2-propoxyaniline Synthesis

    Welcome to the Technical Support Center for the synthesis of 3-bromo-2-propoxyaniline . This guide is engineered for researchers, process chemists, and drug development professionals experiencing yield bottlenecks, chemo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 3-bromo-2-propoxyaniline . This guide is engineered for researchers, process chemists, and drug development professionals experiencing yield bottlenecks, chemoselectivity failures, or impurity spikes during the two-step synthesis from 2-bromo-6-nitrophenol.

    As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind reaction failures and provide self-validating, scalable protocols to ensure high-yield, high-purity isolation of your target compound.

    Mechanistic Overview & Failure Pathways

    The synthesis of 3-bromo-2-propoxyaniline relies on two critical transformations:

    • O-Alkylation: Propylation of the sterically hindered 2-bromo-6-nitrophenol.

    • Chemoselective Reduction: Reduction of the nitro group to an amine without triggering the hydrodehalogenation (cleavage) of the labile carbon-bromine (C-Br) bond.

    Synthesis SM 2-Bromo-6-nitrophenol (Starting Material) Int 1-Bromo-2-propoxy- 3-nitrobenzene (Intermediate) SM->Int Alkylation (1-bromopropane, K2CO3) Prod 3-Bromo-2-propoxyaniline (Target Product) Int->Prod Chemoselective Reduction (Fe/NH4Cl) Debromo 2-Propoxyaniline (Debromination Byproduct) Int->Debromo Non-selective H2 (e.g., Pd/C catalyst) Dimer Azoxy Dimers (Incomplete Reduction) Int->Dimer High pH / Poor Mixing (Haber Condensation)

    Fig 1: Reaction pathways and common failure modes in 3-bromo-2-propoxyaniline synthesis.

    Frequently Asked Questions (Troubleshooting Q&A)

    Q1: Why is my yield of the intermediate (1-bromo-2-propoxy-3-nitrobenzene) plateauing at 60%?

    Cause: The primary culprits are the competitive hydrolysis of your alkylating agent (1-bromopropane) and the steric hindrance surrounding the phenoxide anion. If your solvent is wet, the base will hydrolyze 1-bromopropane into 1-propanol, consuming your reagent. Solution: Ensure strictly anhydrous conditions. Use Potassium Carbonate ( K2​CO3​ ) as a mild, non-nucleophilic base in anhydrous Dimethylformamide (DMF)[1]. To overcome steric hindrance and accelerate the reaction, add a catalytic amount of Potassium Iodide (KI) (0.1 equivalents). This triggers an in-situ Finkelstein reaction, converting 1-bromopropane to the highly reactive 1-iodopropane, driving the O-alkylation to completion.

    Q2: I am successfully reducing the nitro group, but NMR shows I am losing the bromine atom. Why?

    Cause: You are likely using standard catalytic hydrogenation with Palladium on Carbon (Pd/C). Palladium has a high affinity for oxidative addition into aryl-halide bonds. Because the C-Br bond is relatively weak, Pd(0) rapidly inserts into it, leading to hydrodehalogenation and yielding the undesired 2-propoxyaniline byproduct. Solution: You must switch to a chemoselective reduction method .

    • Lab Scale: The classic Béchamp-style reduction using activated Iron (Fe) powder and Ammonium Chloride ( NH4​Cl ) is highly chemoselective and completely preserves the C-Br bond[2].

    • Catalytic Scale-Up: If gaseous hydrogen is required for scale-up, utilize intermetallic catalysts like PtZn/SiO2​ [3] or nanoporous Platinum-Iron ( PtFe ) bimetallic catalysts[4]. The electron-enriched Pt sites in these alloys inhibit undesired C-Cl/C-Br dissociation while promoting nitro-hydrogenation.

    Q3: My reduction reaction is yielding a thick, orange/red sludge instead of the target aniline. What is happening?

    Cause: You are observing the formation of azo or azoxy dimers. According to the Haber mechanism of nitro reduction, the reaction proceeds via nitroso ( -NO ) and hydroxylamine ( -NHOH ) intermediates[2]. In strongly alkaline conditions, or if mass transfer (stirring) is poor, these two intermediates rapidly condense with each other to form highly stable, brightly colored azoxy dimers. Solution: Maintain slightly acidic to neutral conditions during reduction (which is achieved by using NH4​Cl instead of NaOH ). Furthermore, because metal-mediated reductions are heterogeneous (solid-liquid), you must use vigorous mechanical stirring (>500 RPM) to ensure rapid electron transfer from the metal surface to the substrate, preventing the buildup of intermediates.

    Quantitative Catalyst Comparison

    To further guide your process development, the following table summarizes the performance of various reduction systems applied to halonitrobenzenes.

    Catalyst / SystemNitro Conversion (%)Chemoselectivity (C-Br Retention)Primary Failure Mode / Byproduct
    10% Pd/C + H2​ >99%<10% (Poor)Massive hydrodehalogenation (2-propoxyaniline)
    Fe powder / NH4​Cl 95-98%>99% (Excellent)Azoxy dimers (if stirring is inadequate)
    PtZn/SiO2​ + H2​ >99%>99% (Excellent)Catalyst poisoning by sulfur/phosphorus
    PtFe Nanoporous + H2​ >99%>99% (Excellent)High initial catalyst preparation cost

    Standard Operating Procedures (Self-Validating Protocols)

    The following protocols are designed with built-in validation checkpoints to ensure causality between your actions and the chemical outcome.

    Protocol 1: Optimized O-Alkylation

    Objective: Synthesize 1-bromo-2-propoxy-3-nitrobenzene with >90% yield.

    • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-bromo-6-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Base Addition: Add finely powdered, anhydrous K2​CO3​ (1.5 eq). Validation Check: The solution will immediately turn deep yellow/orange, confirming the formation of the phenoxide anion[1].

    • Activation: Add KI (0.1 eq) followed by 1-bromopropane (1.2 eq).

    • Reaction: Stir vigorously at 60°C for 8 hours.

    • Workup: Cool to room temperature and quench by pouring the mixture into 5 volumes of ice-cold distilled water. The product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

    Protocol 2: Chemoselective Iron-Mediated Reduction

    Objective: Reduce the intermediate to 3-bromo-2-propoxyaniline without debromination.

    • Preparation: Suspend 1-bromo-2-propoxy-3-nitrobenzene (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.2 M concentration).

    • Reagent Addition: Add NH4​Cl (2.0 eq) and activated Iron powder (325 mesh, 5.0 eq). Note: The use of NH4​Cl buffers the reaction, preventing the high pH conditions that lead to Haber condensation dimers[2].

    • Reaction: Equip a reflux condenser and heat to 80°C with vigorous mechanical stirring (crucial for mass transfer) for 4 hours.

    • Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The yellow starting material spot should completely disappear, replaced by a lower-Rf, UV-active spot that stains brown with Ninhydrin.

    • Workup: While still hot (to prevent product crystallization on the iron), filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot Ethanol.

    • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (3x), dry over Na2​SO4​ , and concentrate to yield the pure 3-bromo-2-propoxyaniline.

    References

    • ALKYL-AMIDE-SUBSTITUTED PYRIDYL COMPOUNDS USEFUL AS MODULATORS OF IL-12, IL-23 AND/OR IFNα RESPONSES. Google Patents (WO2014074660A1).
    • Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound. ACS Catalysis. Available at:[Link]

    • Unsupported Nanoporous Platinum–Iron Bimetallic Catalyst for the Chemoselective Hydrogenation of Halonitrobenzenes to Haloanilines. ACS Applied Materials & Interfaces. Available at:[Link]

    • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi (Università degli Studi di Milano). Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-propoxyaniline

    Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountere...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. This guide focuses on the specific challenges and optimization strategies for reactions involving 3-bromo-2-propoxyaniline, a key intermediate in various synthetic applications.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Here, we address common problems encountered during the palladium-catalyzed coupling of 3-bromo-2-propoxyaniline.

    Q1: My reaction shows low or no conversion to the desired product. What are the likely causes?

    Low or no product yield is a common frustration in cross-coupling reactions. The root cause often lies in one of three areas: the catalyst system, the reagents, or the reaction conditions.[1]

    Troubleshooting Steps:

    • Catalyst Activity:

      • In Situ Reduction of Pre-catalyst: Many commonly used palladium sources, such as Pd(OAc)₂, are Pd(II) pre-catalysts that must be reduced to the active Pd(0) species in the reaction mixture.[2] Inefficient reduction can lead to low catalytic activity. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure your conditions are suitable for in situ reduction.

      • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[3] Ensure your ligand has been stored under an inert atmosphere and is of high purity.

      • Catalyst Loading: For a new or challenging reaction, it can be beneficial to increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[1] This can be optimized later to reduce costs.

    • Reagent Quality:

      • Purity of Starting Materials: Impurities in your 3-bromo-2-propoxyaniline or coupling partner can poison the catalyst.[1] Ensure all reagents are pure and dry.

      • Anhydrous and Degassed Solvents: The presence of oxygen and water can be detrimental. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[3] It is critical to use anhydrous solvents and to degas them thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).

    • Reaction Setup:

      • Inert Atmosphere: The reaction vessel must be meticulously purged with an inert gas to remove all traces of oxygen.[3] This can be achieved using a Schlenk line or by performing several vacuum-backfill cycles.

    Q2: I'm observing a black precipitate in my reaction, and the reaction has stalled. What should I do?

    The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, aggregated form of metallic palladium.[3] This is a common cause of low conversion as the concentration of the active, soluble catalyst diminishes over time.[3]

    Corrective Actions:

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst. If the ligand is not effective, the catalyst is more likely to decompose. Consider screening a variety of ligands, particularly bulky, electron-rich phosphine ligands which are known to stabilize the active catalyst.[4][5]

    • Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Concentration: Very low reactant concentrations can sometimes favor catalyst decomposition pathways. Ensure your reaction concentration is appropriate.

    Q3: My reaction is producing significant amounts of side products. How can I improve selectivity?

    Several side reactions can compete with the desired cross-coupling pathway, leading to a lower yield of your target molecule.

    Common Side Reactions and Mitigation Strategies:

    • Homocoupling: The self-coupling of your coupling partner (e.g., boronic acid in a Suzuki reaction) can be a significant side reaction, often exacerbated by the presence of oxygen.[6] Rigorous degassing of the reaction mixture is crucial.

    • Hydrodehalogenation: This is the replacement of the bromine atom on 3-bromo-2-propoxyaniline with a hydrogen atom. This can be more prevalent with highly active catalysts and certain bases. Optimizing the catalyst system and base may be necessary.

    • Protodeboronation (for Suzuki Reactions): This involves the replacement of the boronic acid group with a hydrogen atom and can be promoted by water and certain bases.[6] Using anhydrous conditions and a suitable base can minimize this side reaction.

    Optimizing Reaction Conditions for 3-Bromo-2-propoxyaniline

    The following sections provide guidance on selecting and optimizing key reaction parameters for various palladium-catalyzed cross-coupling reactions with 3-bromo-2-propoxyaniline.

    Choosing the Right Palladium Source and Ligand

    The combination of the palladium source and the ligand is critical for a successful reaction. For an electron-rich substrate like 3-bromo-2-propoxyaniline, a catalyst system that facilitates the oxidative addition step is essential.

    Coupling ReactionRecommended Palladium SourceRecommended Ligand ClassRationale
    Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂Biaryl phosphines (e.g., XPhos, SPhos)These bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[5][7]
    Suzuki Coupling Pd(PPh₃)₄, Pd(dppf)Cl₂Buchwald ligands, TrialkylphosphinesThese ligands enhance catalyst activity and stability, which is crucial for coupling with aryl bromides.[8][9]
    Sonogashira Coupling Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Triphenylphosphine, N-Heterocyclic Carbenes (NHCs)These are standard and effective ligands for Sonogashira couplings.[10][11] A copper(I) co-catalyst is often required.[12]
    Heck Coupling Pd(OAc)₂Triphenylphosphine, dppfThe choice of ligand can influence the regioselectivity of the alkene insertion.[13]
    The Critical Role of the Base

    The base plays multiple roles in the catalytic cycle, including regenerating the active catalyst and, in the case of Suzuki reactions, activating the boronic acid.[14] The choice of base can significantly impact the reaction outcome.

    Coupling ReactionCommon BasesConsiderations
    Buchwald-Hartwig Amination NaOtBu, KOtBu, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.[15]
    Suzuki Coupling K₂CO₃, K₃PO₄, CsFThe strength and solubility of the base are important. Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[1][9]
    Sonogashira Coupling Et₃N, i-Pr₂NEt (DIPEA)An amine base is typically used, which also often serves as the solvent.[12]
    Heck Coupling Et₃N, K₂CO₃A base is needed to neutralize the HX generated during the reaction.[16]
    Solvent Selection

    The solvent influences the solubility of reagents, reaction kinetics, and catalyst stability.[17][18][19] A solvent screen is often a worthwhile endeavor during optimization.

    Coupling ReactionCommon SolventsNotes
    Buchwald-Hartwig Amination Toluene, Dioxane, THFAprotic solvents are generally preferred.
    Suzuki Coupling Toluene, Dioxane, DMF, THF/Water mixturesThe choice of solvent can sometimes influence selectivity.[20]
    Sonogashira Coupling DMF, THF, AcetonitrilePolar aprotic solvents are common.
    Heck Coupling DMF, DMAc, AcetonitrilePolar aprotic solvents are typically used.

    Experimental Protocols & Workflows

    General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

    This is a generalized protocol and should be adapted and optimized for your specific reaction.

    • Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, the phosphine ligand, and the base.

    • Reagent Addition: Add 3-bromo-2-propoxyaniline (1.0 equivalent) and the coupling partner (1.1 - 1.5 equivalents).

    • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Reaction: Seal the flask and heat the mixture to the desired temperature with vigorous stirring.

    • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

    Visualizing the Process

    To aid in understanding the fundamental mechanism and troubleshooting workflow, the following diagrams are provided.

    Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R R-M Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

    Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

    Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Optimization Strategy Low/No Conversion Low/No Conversion Inert Atmosphere? Inert Atmosphere? Low/No Conversion->Inert Atmosphere? Catalyst Decomposition Catalyst Decomposition Screen Ligands Screen Ligands Catalyst Decomposition->Screen Ligands Optimize Temperature Optimize Temperature Catalyst Decomposition->Optimize Temperature Side Product Formation Side Product Formation Vary Base Vary Base Side Product Formation->Vary Base Side Product Formation->Optimize Temperature Reagent Purity? Reagent Purity? Inert Atmosphere?->Reagent Purity? Yes Anhydrous/Degassed Solvent? Anhydrous/Degassed Solvent? Reagent Purity?->Anhydrous/Degassed Solvent? Yes Anhydrous/Degassed Solvent?->Screen Ligands Yes Screen Ligands->Vary Base Vary Base->Optimize Temperature Solvent Screen Solvent Screen Optimize Temperature->Solvent Screen

    Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

    References

    • Kancherla, R., Muralirajan, K., Maity, B., Zhu, C., Krach, P., Cavallo, L., & Rueping, M. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis.
    • Pinter, B., & Pápai, I. (2023). Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts. Organometallics, 42(22), 3357-3367.
    • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416-11417.
    • Shields, J. D., & White, P. B. (2017). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 139(32), 11059-11066.
    • JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]

    • Canty, A. J., Puddephatt, R. J., & Scott, J. D. (1988). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the Pd-C bond energy. Organometallics, 7(6), 1380-1386.
    • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
    • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
    • Mercadante, M. A., & Kelly, C. B. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 20(2), 358-361.
    • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
    • Topczewski, J. J., & Sanford, M. S. (2015). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 48(6), 1515-1525.
    • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2009). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society, 131(8), 2963-2974.
    • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point.
    • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
    • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
    • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

    • Aprile, C., & Scirè, S. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions.
    • Yoo, K. S., Yoon, C. H., & Jung, K. W. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society, 128(51), 16384-16393.
    • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Lizandara Pueyo, C., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424.
    • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

    • Braga, A. C. H., & da Silva, F. M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(19), 5538-5544.
    • Fairlamb, I. J. S., Kapdi, A. R., & Lee, A.-L. (2012). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. Dalton Transactions, 41(42), 12876-12890.
    • Magano, J., & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(2), 525.
    • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

    • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

    • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

    • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 15). Buchwald-Hartwig Amination. Retrieved from [Link]

    • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1062.
    • Gupton, J. T., Telang, N., Wormald, M., & Sobieski, J. (2006).
    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

    • de la Torre, M. C., & Sierra, M. A. (2004). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 45(31), 5979-5982.
    • Khan, I., Ibrar, A., Abbas, N., Ali, S., Ayub, K., & Mahmood, T. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
    • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

    • Alonso, D. A., & Nájera, C. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
    • O'Brien, A. G., Maruyama, A., Inuki, S., & Hartwig, J. F. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature.
    • Eastgate, M. D., & Baran, P. S. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28250.
    • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

    • Eastgate, M. D., & Baran, P. S. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28250.
    • Am Ende, C. W., Dehnhardt, C. M., & Jones, P. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Organic Process Research & Development, 29(8), 1735-1744.

    Sources

    Troubleshooting

    Technical Support Center: Solubilization Strategies for 3-Bromo-2-propoxyaniline in Polar Aprotic Solvents

    Welcome to the advanced technical support and troubleshooting portal for 3-bromo-2-propoxyaniline (CAS: 1517696-48-8). Formulating and synthesizing with this specific halogenated alkoxyaniline presents unique solvation c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced technical support and troubleshooting portal for 3-bromo-2-propoxyaniline (CAS: 1517696-48-8). Formulating and synthesizing with this specific halogenated alkoxyaniline presents unique solvation challenges due to its amphiphilic-like character. While the primary amine (-NH₂) acts as a polar hydrogen-bond donor, the meta-bromo and ortho-propoxy substituents create a bulky, highly lipophilic domain.

    As an application scientist, understanding the causality behind solvent-solute interactions is critical. Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) lack acidic protons and cannot donate hydrogen bonds, but their high dielectric constants and dipole moments allow them to accept H-bonds from the amine while solvating the lipophilic ring via dispersion forces[1]. This guide provides validated methodologies, diagnostic workflows, and mechanistic FAQs to optimize your solubilization protocols.

    Diagnostic Troubleshooting Workflow

    Use the decision tree below to systematically diagnose and resolve precipitation or poor solubility issues during your experiments.

    SolubilityWorkflow Start Assess 3-Bromo-2-propoxyaniline Solubility in Target Solvent Decision1 Is it fully dissolved at the target concentration? Start->Decision1 Success Proceed with Downstream Workflow Decision1->Success Yes Fail Identify Solvent Classification Decision1->Fail No WeakSolvent Weak Aprotic (e.g., ACN, Acetone) Fail->WeakSolvent StrongSolvent Strong Aprotic (e.g., DMSO, DMF, NMP) Fail->StrongSolvent Action1 Apply Cosolvency (Add 5-20% DMSO/NMP) WeakSolvent->Action1 Action2 Apply Thermal Energy (Heat to 40-50°C) StrongSolvent->Action2 Reassess Re-evaluate Equilibrium Solubility Action1->Reassess Action2->Reassess Reassess->Decision1 Loop

    Figure 1: Decision tree for troubleshooting 3-bromo-2-propoxyaniline solubility in aprotic solvents.

    Frequently Asked Questions (Mechanistic Troubleshooting)

    Q1: Why does 3-bromo-2-propoxyaniline precipitate when transitioning from DMSO to Acetonitrile (ACN) during my workflow? A1: This is a classic dielectric and hydrogen-bond acceptor mismatch. DMSO possesses a high dipole moment (3.96 D) and a highly localized negative charge on its oxygen atom, making it an exceptional hydrogen-bond acceptor for the aniline's primary amine (-NH₂) group[1]. Acetonitrile, while polar, has a weaker H-bond accepting capacity and a lower dynamic ability to solvate the bulky, lipophilic bromo and propoxy domains simultaneously. When transitioning to ACN, the solute-solute interactions (crystal lattice energy) overpower the solvent-solute interactions, leading to rapid precipitation[1].

    Q2: How does cosolvency functionally improve the solubility profile in weaker aprotic solvents like Acetone? A2: Cosolvency works by disrupting highly structured intermolecular networks and reducing interfacial tension. By adding 5–20% v/v of a strong aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMSO to acetone, you introduce a complexing agent. NMP molecules can undergo stacking with the lipophilic domains of the drug molecule, stabilizing the dissolved state[2]. The total solubility becomes a synergistic sum of the bulk solvent effect and the specific complexation effect of the strong aprotic additive[2].

    Q3: Should I convert 3-bromo-2-propoxyaniline to a hydrochloride salt to improve its solubility in DMF or DMSO? A3: No, this is a common formulation pitfall. While salt formation drastically improves solubility in protic solvents like water, it generally decreases solubility in polar aprotic solvents. Polar aprotic solvents like DMF and DMSO solvate cations effectively via their lone pairs, but they lack the acidic protons required to solvate anions (like Cl⁻) via hydrogen bonding[1]. Consequently, the anions remain unsolvated and highly reactive, often causing the salt to crash out of solution[1]. Keep the molecule as a free base for optimal aprotic solvation.

    Q4: Does thermal adjustment (heating) permanently resolve solubility limits? A4: Heating increases the kinetic energy of the system, allowing the solute molecules to break away from their crystalline lattice more effectively, thus increasing the dissolution rate and thermodynamic solubility limit[3]. However, this is a temperature-dependent equilibrium. If the solution cools, it may become supersaturated and eventually nucleate and precipitate. For a permanent fix, thermal adjustment must be paired with cosolvency or concentration reduction[3].

    Quantitative Solvation Data

    The table below summarizes the physical properties of common polar aprotic solvents and their mechanistic impact on the solubility of 3-bromo-2-propoxyaniline[1].

    SolventDielectric Constant (20°C)Dipole Moment (Debye)Solvation Capacity for 3-Bromo-2-propoxyanilineRecommended Troubleshooting Action
    DMSO 46.73.96ExcellentStandard baseline solvent; use directly.
    DMF 36.73.86HighUse directly; monitor for amine reactivity if heated.
    Acetonitrile 37.53.92Moderate to LowAdd 5-10% DMSO to prevent precipitation.
    Acetone 20.72.88LowUtilize thermal adjustment (40°C) or cosolvency.
    Validated Experimental Methodologies

    To ensure scientific integrity and reproducibility, every protocol must be treated as a self-validating system. Do not rely on visual inspection alone; use the methodologies below to confirm absolute solubility limits and prevent transient supersaturation.

    Protocol A: Shake-Flask Equilibrium Solubility Determination

    Causality Focus: Why use a thermostatically controlled shaker for 48 hours? To ensure the system reaches true thermodynamic equilibrium. Premature sampling measures the kinetic dissolution rate, not the absolute solubility limit, leading to false positives via transient supersaturation[3].

    • Preparation: Add an excess amount of 3-bromo-2-propoxyaniline to a known volume of the target polar aprotic solvent in a sealed, inert glass vial. The visible excess solid ensures the solution can reach and maintain saturation[3].

    • Equilibration: Place the vial in a thermostatically controlled shaker set to the target experimental temperature (e.g., 25 °C). Agitate at 200 RPM for 48 hours to establish thermodynamic equilibrium[3].

    • Phase Separation: Remove the vial and allow it to stand undisturbed for 4 hours at the constant temperature to let undissolved solute settle. Centrifuge a 1 mL aliquot at 10,000 x g for 15 minutes to remove suspended micro-particulates.

    • Quantification: Dilute the clear supernatant with a compatible mobile phase and quantify the dissolved concentration using HPLC-UV or gravimetric analysis.

    Protocol B: Cosolvent Blending and Sonocrystallization Prevention

    Causality Focus: Order of addition is critical. Dissolving the highly lipophilic API in the strong solvent first ensures complete molecular dispersion before introducing the weaker bulk solvent, preventing localized supersaturation and nucleation.

    • Primary Solvation: Weigh the required mass of 3-bromo-2-propoxyaniline and dissolve it completely in a minimal volume (e.g., 10% of final volume) of a strong polar aprotic solvent (DMSO or NMP)[2].

    • Gradual Dilution: Place the primary solution on a vortex mixer at medium speed. Slowly add the weaker aprotic bulk solvent (e.g., Acetonitrile or Acetone) dropwise to prevent shock-precipitation.

    • Sonication: If transient cloudiness (micro-nucleation) occurs during dilution, immediately transfer the vessel to an ultrasonic bath. Sonicate for 5–10 minutes to degas the solvent and disrupt nascent nuclei, restoring a clear, thermodynamically stable solution.

    References
    • Assessing the solvent effects of DMSO compared to other polar aprotic solvents | Benchchem |1

    • Solubility Improvement of Drugs using N-Methyl Pyrrolidone | PMC - NIH | 2

    • The Solubility of Aniline in Common Organic Solvents: An In-depth Technical Guide | Benchchem | 3

    Sources

    Optimization

    how to separate 3-bromo-2-propoxyaniline from unreacted starting materials

    This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing the challenge of purifying 3-bromo-2-propoxyaniline from unreacted starting materials and reacti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development facing the challenge of purifying 3-bromo-2-propoxyaniline from unreacted starting materials and reaction byproducts. The methodologies detailed herein are grounded in established chemical principles and validated through practical application in the field.

    Understanding the Challenge: The Chemical Landscape

    The successful isolation of 3-bromo-2-propoxyaniline hinges on exploiting the differences in physicochemical properties between the target molecule and potential impurities. A typical synthesis might involve the bromination of 2-propoxyaniline or the reduction of a nitro-precursor like 5-nitro-2-propoxyaniline.[1][2] Consequently, the crude product mixture may contain:

    • Unreacted Starting Materials: 2-propoxyaniline, nitro-aromatic precursors.

    • Byproducts: Di- or poly-brominated species, and other regioisomers.

    • Reagents: Residual brominating agents or reducing agents and their byproducts.

    The structural similarities between the desired product and key impurities, particularly unreacted 2-propoxyaniline, necessitate a carefully chosen purification strategy.

    Physicochemical Properties at a Glance

    A clear understanding of the physical properties of the compounds involved is crucial for designing an effective separation protocol.

    CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
    3-Bromo-2-propoxyaniline C₉H₁₂BrNO230.10DecomposesLiquid at RTSoluble in organic solvents.
    2-PropoxyanilineC₉H₁₃NO151.21[3]~235Liquid at RT[3]Soluble in organic solvents.
    5-Nitro-2-propoxyanilineC₉H₁₂N₂O₃196.20[4]367 at 760mmHg[5]49[4][5]Slightly soluble in water, soluble in organic solvents.[5][6]

    Troubleshooting and Purification Protocols

    This section directly addresses common separation challenges in a question-and-answer format, providing detailed, step-by-step protocols.

    Question 1: My primary impurity is the unreacted starting material, 2-propoxyaniline. How can I efficiently remove it?

    Answer: The most effective method for separating an amine (your product) from a more basic amine (starting material) is through careful pH-controlled liquid-liquid extraction. This technique leverages the difference in basicity between the two anilines. The electron-withdrawing bromine atom on your product, 3-bromo-2-propoxyaniline, makes it less basic than the starting 2-propoxyaniline.

    Protocol 1: Selective Acid-Base Extraction

    This protocol is designed to selectively protonate and remove the more basic 2-propoxyaniline.

    Materials:

    • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dilute hydrochloric acid (e.g., 0.1 M HCl).

    • 1 M Sodium hydroxide (NaOH).

    • Saturated sodium chloride solution (brine).

    • Anhydrous sodium sulfate or magnesium sulfate.

    • Separatory funnel, beakers, and flasks.

    Procedure:

    • Dissolution: Dissolve the crude product in a suitable organic solvent.

    • Initial Wash: Transfer the organic solution to a separatory funnel and wash with a dilute solution of HCl. The more basic 2-propoxyaniline will be protonated to a greater extent and partition into the aqueous layer.[7][8][9]

    • Separation: Carefully separate the aqueous layer containing the protonated 2-propoxyaniline.

    • Repeat: Repeat the dilute acid wash on the organic layer to ensure complete removal of the starting material.

    • Neutralization and Back-Extraction (Optional Recovery of Starting Material): The combined acidic aqueous layers can be basified with 1 M NaOH to regenerate the free 2-propoxyaniline, which can then be back-extracted with an organic solvent.[10]

    • Product Isolation: Wash the original organic layer (containing your desired product) with brine, dry it over anhydrous sulfate, filter, and remove the solvent under reduced pressure to yield the purified 3-bromo-2-propoxyaniline.[10]

    Causality: The electron-withdrawing nature of the bromine atom in 3-bromo-2-propoxyaniline reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to 2-propoxyaniline. This difference in pKa allows for selective protonation and extraction.

    Question 2: My reaction mixture contains non-basic, neutral organic impurities. What is the best approach for their removal?

    Answer: For the separation of a basic amine from neutral impurities, a standard acid-base extraction is highly effective.[11]

    Protocol 2: General Acid-Base Extraction

    Materials:

    • Crude product dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).

    • 1 M Hydrochloric acid (HCl).

    • 1 M Sodium hydroxide (NaOH).

    • Saturated sodium chloride solution (brine).

    • Anhydrous sodium sulfate.

    • Separatory funnel and other standard glassware.

    Procedure:

    • Acidic Extraction: Dissolve the crude mixture in the organic solvent and place it in a separatory funnel. Add an equal volume of 1 M HCl and shake, venting frequently. The basic 3-bromo-2-propoxyaniline will be protonated and move into the aqueous layer.[9][10]

    • Isolate Impurities: The organic layer now contains the neutral impurities. This layer can be washed with brine, dried, and concentrated to isolate these components if needed.

    • Liberate the Free Amine: Cool the acidic aqueous extract in an ice bath and slowly add 1 M NaOH until the solution is basic. This will deprotonate the anilinium salt, causing the free amine to precipitate or form an oily layer.[10]

    • Back-Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate) three times.

    • Final Product Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation to obtain the purified product.[10]

    Question 3: Acid-base extraction is not providing sufficient purity. What other techniques can I use?

    Answer: When extraction methods are insufficient, flash column chromatography is the next logical step. For amines, special considerations are necessary to prevent poor separation due to interactions with the acidic silica gel.

    Protocol 3: Flash Column Chromatography of Anilines

    Materials:

    • Crude 3-bromo-2-propoxyaniline.

    • Silica gel.

    • A suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Triethylamine (Et₃N) or ammonia solution.

    • Chromatography column, flasks, and other necessary apparatus.

    Procedure:

    • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a hexane/ethyl acetate mixture. The ideal system will give your product an Rf value of approximately 0.2-0.3.[12]

    • Deactivating the Silica: To prevent streaking and irreversible adsorption of the basic aniline to the acidic silica gel, add a small amount of a base to your eluent. Typically, 0.5-1% triethylamine or a dilute solution of ammonia in methanol is used.[13]

    • Column Packing: Pack the column with silica gel as a slurry in the chosen eluent system.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.[12]

    • Elution and Monitoring: Elute the column with the base-modified solvent system, collecting fractions. Monitor the separation by TLC.[12][14]

    • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure to yield the purified 3-bromo-2-propoxyaniline.

    Causality: The basic amine can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation. Adding a competing base like triethylamine to the mobile phase neutralizes these active sites, allowing for a much cleaner chromatographic separation.[13]

    Frequently Asked Questions (FAQs)

    Q1: My 3-bromo-2-propoxyaniline product is dark-colored. How can I decolorize it?

    A1: Anilines are prone to air oxidation, which can lead to the formation of colored impurities.[10] To decolorize your product, you can try recrystallization or by passing a solution of your product through a short plug of activated carbon or silica gel. When performing chromatography, working under an inert atmosphere (nitrogen or argon) can help prevent oxidation.[10]

    Q2: I'm having trouble with emulsions during my acid-base extractions. What can I do?

    A2: Emulsions are common when working with anilines. To break an emulsion, you can try:

    • Adding a small amount of brine (saturated NaCl solution).

    • Gently swirling the separatory funnel instead of vigorous shaking.

    • Filtering the emulsified layer through a pad of Celite.

    • Allowing the mixture to stand for an extended period.

    Q3: Can I use recrystallization to purify 3-bromo-2-propoxyaniline?

    A3: Recrystallization can be an effective purification technique if your product is a solid at room temperature and you can find a suitable solvent system.[15] Since 3-bromo-2-propoxyaniline is often a liquid or low-melting solid, this may be challenging. A mixed solvent system, such as ethanol/water, might be effective.[15] You would dissolve your crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes cloudy. Upon slow cooling, the purified product should crystallize.[15]

    Visualization of Purification Strategy

    The following diagram outlines the decision-making process for selecting the appropriate purification method.

    Purification_Workflow Purification Strategy for 3-Bromo-2-propoxyaniline start Crude Product Mixture assess_impurities Assess Impurity Profile (TLC, NMR) start->assess_impurities extraction_q Are impurities primarily other anilines or neutral compounds? assess_impurities->extraction_q acid_base_extraction Perform Acid-Base Extraction extraction_q->acid_base_extraction Yes column_chromatography Perform Flash Column Chromatography (with base-modified eluent) extraction_q->column_chromatography No (complex mixture) chromatography_q Is purity still insufficient? final_product Pure 3-Bromo-2-propoxyaniline chromatography_q->final_product No chromatography_q->column_chromatography Yes acid_base_extraction->chromatography_q column_chromatography->final_product recrystallization Consider Recrystallization (if solid) column_chromatography->recrystallization recrystallization->final_product

    Caption: Decision workflow for purifying 3-bromo-2-propoxyaniline.

    References

    • Google Patents. (2009). US8455691B2 - Process for the purification of aromatic amines.
    • ACS Publications. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2113432, 2-Propoxyaniline. Retrieved from [Link]

    • National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

    • University of California, Irvine. (n.d.). Experiment 6 - Extraction. Retrieved from [Link]

    • Reddit. (2014). Purify and dry aniline?. Retrieved from [Link]

    • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]

    • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

    • Scribd. (n.d.). Bromination of Aniline to Tribromoaniline. Retrieved from [Link]

    • PrepChem.com. (n.d.). Preparation of 4-bromoaniline. Retrieved from [Link]

    • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

    • ResearchGate. (2017). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline. Retrieved from [Link]

    • Google Patents. (1967). US3337630A - Process for the purification of amines.
    • FooDB. (2010). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved from [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11562, 3-Bromoaniline. Retrieved from [Link]

    • ACS Publications. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Retrieved from [Link]

    • ACS Publications. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Retrieved from [Link]

    • YouTube. (2023). Flash Column Chromatography. Retrieved from [Link]

    • Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material. Retrieved from [Link]

    • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]

    • Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.

    Sources

    Troubleshooting

    reducing side-product formation in 3-bromo-2-propoxyaniline bromination

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the electrophilic aromatic substitution (EAS) of highly activated alkoxyanil...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the electrophilic aromatic substitution (EAS) of highly activated alkoxyanilines.

    Brominating 3-bromo-2-propoxyaniline presents a unique chemoselective and regioselective challenge. The substrate features a strongly activating amino group (-NH₂), an activating propoxy group (-OPr), and a deactivating bromo group (-Br). Because the -NH₂ group dominates the directing effects, the ring is highly electron-rich and prone to oxidative degradation and poly-bromination. This guide provides root-cause analyses, validated solutions, and optimized protocols to isolate your target monobrominated product cleanly.

    Part 1: Troubleshooting FAQs & Root Cause Analysis

    Q1: My reaction yields a black, tarry mixture with very little recoverable product. What is happening?

    Root Cause: Classic oxidative degradation. Anilines are highly susceptible to oxidation by halogens. When using elemental bromine (Br₂) or impure N-bromosuccinimide (NBS) at elevated temperatures, the amine group is oxidized into nitroso, azo, or quinonoid polymeric species . The Fix (Causality): Switch exclusively to freshly recrystallized NBS. NBS provides a low, steady-state concentration of electrophilic bromine, which drives the EAS pathway while starving the oxidative radical pathways. Recrystallization from water (90 °C) is critical because crude NBS contains trace Br₂, which acts as an oxidative catalyst.

    Q2: I am seeing significant amounts of di-brominated side products. How can I stop the reaction at mono-bromination?

    Root Cause: The starting material is highly activated. Even after the first bromine is added, the resulting intermediate remains sufficiently electron-rich to undergo a second rapid bromination if the electrophile is too reactive or present in excess. The Fix (Causality):

    • Catalytic Moderation: Use ammonium acetate (NH₄OAc) as a mild catalyst (10 mol%). NH₄OAc polarizes NBS to facilitate a smooth electrophilic transfer at room temperature without requiring harsh Lewis acids that strip selectivity .

    • Amine Protection (Optional but robust): If direct bromination still yields poly-brominated species, temporarily mask the activating power of the -NH₂ group by converting it to an acetamide (using Ac₂O). The resulting -NHAc group is a weaker activating group, cleanly halting the reaction at monobromination.

    Q3: How does solvent choice affect the regioselectivity and side-product formation?

    Root Cause: Solvent polarity dictates the stability of the Wheland intermediate during the EAS transition state. Non-polar solvents (like CCl₄) fail to stabilize the polar intermediate, often pushing the reaction toward unselective radical pathways . The Fix (Causality): Highly polar aprotic solvents (like MeCN or DMF) enhance the electrophilicity of NBS and favor para-substitution relative to the amine group due to better solvation of the transition state and reduced steric hindrance.

    Part 2: Reaction Pathway & Mitigation Visualization

    BrominationOptimization SM 3-Bromo-2-propoxyaniline (Highly Activated) Direct Harsh Conditions (Br2 or Excess NBS, Heat) SM->Direct Uncontrolled Optimized Optimized EAS (1.05 eq NBS, NH4OAc, MeCN) SM->Optimized Direct Catalytic Protect Protection Strategy (N-Acetylation) SM->Protect Optional Masking Oxid Oxidation Byproducts (Tarry/Azo compounds) Direct->Oxid Radical/Oxidation Poly Over-bromination (Poly-brominated species) Direct->Poly Multiple EAS Target Regioselective Monobromination Optimized->Target Mild & Selective Protect->Optimized Dampened Reactivity

    Workflow for mitigating side products during 3-bromo-2-propoxyaniline bromination.

    Part 3: Quantitative Data Comparison

    The following table summarizes the impact of varying reaction parameters on the bromination of activated alkoxyanilines, demonstrating why the catalytic NBS method is superior.

    Brominating AgentSolventTemp (°C)Additive / CatalystMajor OutcomeYield of Target Monobromide
    Br₂ (1.2 eq)DCM25 °CNoneOxidation + Poly-bromination< 20%
    NBS (1.5 eq)CCl₄80 °CAIBNRadical side reactions / Tar0% (Decomposition)
    NBS (1.05 eq)DMF20 °CNoneMonobromination70–75%
    NBS (1.05 eq)MeCN0 to 20 °CNH₄OAc (10 mol%) Highly selective monobromination > 90%

    Part 4: Self-Validating Experimental Protocol

    This protocol utilizes the synergistic effect of NBS and NH₄OAc in acetonitrile to achieve regioselective monobromination while strictly suppressing oxidation and over-bromination.

    Materials Required:

    • 3-Bromo-2-propoxyaniline (1.0 equiv, 10 mmol)

    • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) – Must be freshly recrystallized from 90 °C water.

    • Ammonium acetate (NH₄OAc) (0.1 equiv, 1.0 mmol)

    • Acetonitrile (MeCN), anhydrous (50 mL)

    • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

    Step-by-Step Methodology:

    • Substrate Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-propoxyaniline (10 mmol) in anhydrous MeCN (50 mL).

    • Catalyst Activation: Add NH₄OAc (1.0 mmol) to the solution. Stir for 5 minutes at room temperature (20 °C) to ensure complete dissolution.

      • Causality: NH₄OAc acts as a mild Lewis base that polarizes the N-Br bond of NBS, lowering the activation energy for electrophilic transfer without generating harsh acidic byproducts that degrade the aniline.

    • Controlled Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add freshly recrystallized NBS (10.5 mmol) portion-wise over 15 minutes.

      • Causality: Portion-wise addition at 0 °C prevents localized concentration spikes and thermal runaways. High transient concentrations of NBS lead directly to di-bromination.

    • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30–60 minutes. Monitor progression via TLC (Hexane:EtOAc 8:2).

      • Validation Check: The disappearance of the starting material should coincide with the formation of a single major spot. If a higher R_f spot begins to appear (indicating the dibromide), proceed to Step 5 immediately to arrest the reaction.

    • Chemical Quenching: Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃.

      • Causality: Sodium thiosulfate instantly reduces any unreacted NBS or trace Br₂ into inert bromide salts, preventing post-reaction bromination during the solvent concentration phase.

    • Workup & Isolation: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure monobrominated target.

    Part 5: References

    • Organic Chemistry Portal. "N-Bromosuccinimide (NBS) - Properties and Reactivity." Organic Chemistry Portal. Available at:[Link]

    • Das, B., Venkateswarlu, K., Majhi, A., Siddaiah, V., & Reddy, K. R. (2007). "A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst." Journal of Molecular Catalysis A: Chemical, 267(1-2), 30-33. Available at:[Link]

    Reference Data & Comparative Studies

    Validation

    Comparative Reactivity Guide: 3-Bromo-2-propoxyaniline vs. 3-Bromo-2-methoxyaniline

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, kinetic differentiation, and protocol optimization for sterically hindered anilines. Exec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, kinetic differentiation, and protocol optimization for sterically hindered anilines.

    Executive Summary

    In rational drug design and complex API synthesis, minor structural modifications often dictate major synthetic bottlenecks. The transition from 3-bromo-2-methoxyaniline to 3-bromo-2-propoxyaniline involves a seemingly simple extension of an alkoxy chain (from methyl to propyl). However, this modification profoundly alters the molecule's reactivity profile.

    While both molecules share identical electronic profiles—an electron-donating alkoxy group (+M effect) and an electron-withdrawing bromine atom (-I effect)—the increased steric bulk of the propoxy group triggers a pronounced ortho effect . This guide objectively compares their reactivity, focusing on the two primary synthetic vectors: the nucleophilic amine (C1) and the electrophilic bromide (C3).

    Mechanistic Profiling & Causality

    To understand the experimental data, we must first establish the causality behind the reactivity differences. The steric footprint of the ortho-substituent dictates the activation energy ( ΔG‡ ) for reactions at adjacent centers.

    The Amine Center (C1): Steric Inhibition of Protonation & Nucleophilicity

    When the aniline nitrogen acts as a nucleophile (e.g., during N-acylation), it must transition from a roughly planar sp2 hybridization to a tetrahedral sp3 geometry. The extended 3-carbon chain of the propoxy group possesses a significantly larger conformational sweep volume than the rigid methoxy group. This creates severe steric clash in the transition state, destabilizing the intermediate and raising the activation energy. Consequently, the propoxy derivative exhibits reduced basicity and sluggish nucleophilic reaction rates .

    The Bromine Center (C3): Shielding of Oxidative Addition

    In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the bulky Pd(0)-ligand complex into the C-Br bond. The 2-alkoxy group directly flanks this C3 position. The linear extension of the propoxy chain physically shields the C-Br bond, hindering the approach of the transition metal catalyst and drastically reducing the reaction kinetics compared to the methoxy analog .

    ReactivityPathways Substrate 3-Bromo-2-alkoxyaniline (Alkoxy = -OMe vs -OPr) Amine C1: -NH2 Group (Nucleophilic Center) Substrate->Amine Reacts via Bromine C3: -Br Group (Electrophilic Center) Substrate->Bromine Reacts via Acylation N-Acylation Steric shield: -OPr > -OMe Amine->Acylation Electrophile attack Coupling Pd Cross-Coupling Oxidative addition blocked by -OPr Bromine->Coupling Pd(0) insertion

    Mechanistic pathways showing steric impact on C1 and C3 reactive centers.

    Quantitative Data Comparison

    The following tables summarize the physicochemical properties and kinetic performance of both compounds under standardized reaction conditions.

    Table 1: Structural & Physicochemical Profile
    Property3-Bromo-2-methoxyaniline3-Bromo-2-propoxyanilineMechanistic Impact
    Alkoxy A-Value ~0.6 kcal/mol~1.0 kcal/molPropoxy exerts higher steric shielding at C1 and C3.
    Calculated LogP 2.13.0Propoxy increases lipophilicity, altering biphasic partitioning.
    Conjugate Acid pKa 3.8 (Est.)3.5 (Est.)Propoxy reduces basicity via steric inhibition of protonation.
    Table 2: Comparative N-Acylation Kinetics

    Conditions: 1.0 eq Aniline, 1.1 eq Acetyl Chloride, 1.2 eq DIPEA, DCM, 0°C.

    Timepoint 3-Bromo-2-methoxyaniline Yield (%) 3-Bromo-2-propoxyaniline Yield (%)
    10 min 45% 15%
    30 min 85% 40%

    | 60 min | >98% | 65% |

    Table 3: Comparative Suzuki-Miyaura Coupling Kinetics

    Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic Acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, Dioxane/H₂O, 80°C.

    Timepoint 3-Bromo-2-methoxyaniline Yield (%) 3-Bromo-2-propoxyaniline Yield (%)
    1 hour 60% 25%
    4 hours 95% 55%

    | 12 hours | >98% | 82% |

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They utilize internal standards and time-course HPLC monitoring to capture kinetic differences rather than just thermodynamic endpoints.

    ExperimentalWorkflow Prep 1. Prepare Solutions (Add Internal Std) Reagent 2. Initiate Reaction (Acyl-Cl or Pd/B-Acid) Prep->Reagent Monitor 3. Time-Course HPLC Monitoring Reagent->Monitor Analyze 4. Kinetic Analysis (-OMe vs -OPr) Monitor->Analyze

    Standardized experimental workflow for comparative kinetic analysis.

    Protocol A: Kinetic Profiling of N-Acylation

    Rationale: This protocol isolates the steric effect of the alkoxy group on the nucleophilicity of the C1 amine.

    • Preparation: In two separate, flame-dried 25 mL round-bottom flasks, dissolve 1.0 mmol of 3-bromo-2-methoxyaniline and 3-bromo-2-propoxyaniline, respectively, in 5.0 mL of anhydrous dichloromethane (DCM).

    • Internal Standard: Add 0.5 mmol of biphenyl to each flask as an inert HPLC internal standard.

    • Base Addition: Add 1.2 mmol (209 µL) of N,N-diisopropylethylamine (DIPEA) to each flask. Cool both mixtures to exactly 0°C using an ice-water bath.

    • Initiation: Dropwise, add 1.1 mmol (78 µL) of acetyl chloride over 1 minute.

    • Sampling & Quenching: At exactly 10, 30, and 60 minutes, withdraw a 50 µL aliquot from each flask. Immediately quench the aliquot into 1.0 mL of HPLC-grade methanol to halt the reaction.

    • Analysis: Analyze the quenched samples via LC-MS/HPLC at 254 nm. Calculate the conversion ratio based on the biphenyl internal standard peak area.

    Protocol B: Kinetic Profiling of Suzuki-Miyaura Cross-Coupling

    Rationale: This protocol demonstrates the shielding effect of the 2-alkoxy group on the C3 bromide during Pd(0) oxidative addition.

    • Preparation: In two separate 20 mL microwave vials, add 1.0 mmol of the respective aniline, 1.2 mmol of phenylboronic acid, and 0.5 mmol of biphenyl (internal standard).

    • Catalyst & Base: Add 5 mol% (36.5 mg) of Pd(dppf)Cl₂ and 2.0 mmol (276 mg) of K₂CO₃ to each vial.

    • Solvent & Degassing: Add 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water. Seal the vials and sparge with Argon for 10 minutes to remove dissolved oxygen (critical for preventing catalyst degradation).

    • Initiation: Heat the vials to 80°C in a pre-heated oil bath.

    • Sampling: Withdraw 50 µL aliquots at 1, 4, and 12 hours. Dilute with 1.0 mL of acetonitrile and filter through a 0.22 µm PTFE syringe filter to remove palladium black and salts.

    • Analysis: Quantify product formation via HPLC, comparing the rate of conversion between the methoxy and propoxy substrates.

    Conclusion & Synthetic Recommendations

    The comparative data clearly illustrates that 3-bromo-2-propoxyaniline is significantly less reactive than 3-bromo-2-methoxyaniline at both the amine and bromide centers due to the enhanced steric bulk of the propoxy group.

    Recommendations for Process Chemists:

    • When utilizing 3-bromo-2-propoxyaniline for N-acylation, consider using highly reactive acylating agents (e.g., acyl triflates) or adding catalytic amounts of DMAP (4-dimethylaminopyridine) to overcome the activation energy barrier.

    • For cross-coupling reactions involving the propoxy derivative, standard Pd(dppf)Cl₂ may result in stalled reactions. Upgrading to less sterically encumbered, highly active dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) is highly recommended to facilitate oxidative addition.

    References

    • Wikipedia Contributors. "Ortho effect." Wikipedia, The Free Encyclopedia. URL: [Link]

    • Patil, V. V., & Shankarling, G. S. (2015). "Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines." Journal of Organic Chemistry, 80(15), 7876-7883. URL:[Link]

    • Moslin, R. M., et al. (2016). "Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFNα responses." US Patent 9505748 B2.
    Comparative

    HPLC method validation for determining 3-bromo-2-propoxyaniline purity

    Robust HPLC Method Validation for 3-Bromo-2-propoxyaniline Purity: A Comparative Guide Introduction 3-Bromo-2-propoxyaniline (CAS 1517696-48-8)[1] is a highly functionalized aromatic intermediate frequently utilized in t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Robust HPLC Method Validation for 3-Bromo-2-propoxyaniline Purity: A Comparative Guide

    Introduction 3-Bromo-2-propoxyaniline (CAS 1517696-48-8)[1] is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring its absolute purity is a non-negotiable quality attribute. The primary analytical challenge in quantifying this compound lies in resolving it from structurally identical positional isomers (e.g., 4-bromo-2-propoxyaniline) and des-bromo starting materials. Because positional isomers share identical molecular weights and near-identical partition coefficients, mass spectrometry (MS) cannot differentiate them without baseline chromatographic separation. Therefore, the burden of specificity falls entirely on the High-Performance Liquid Chromatography (HPLC) method.

    Regulatory Framework: ICH Q2(R2) and USP <1225> Modern analytical development requires a dynamic lifecycle approach rather than a static compliance checklist. According to the recently revised ICH Q2(R2) guidelines[2] and the proposed updates to USP <1225>, an analytical procedure must be proven "fit for the intended purpose"[3]. For a purity assay, this means demonstrating unequivocal specificity, linearity across the reportable range, and robust accuracy and precision[4].

    ValidationWorkflow ATP Define Analytical Target Profile (ICH Q14) Spec Specificity / Selectivity Resolve Isomers ATP->Spec Lin Linearity & Range (Reporting Limits) Spec->Lin Acc Accuracy & Precision (Repeatability) Lin->Acc Valid Validated Method (ICH Q2(R2) / USP <1225>) Acc->Valid

    Caption: ICH Q2(R2) Analytical Method Validation Lifecycle.

    Column Chemistry Comparison: The Causality of Selectivity Selecting the appropriate stationary phase is the most critical decision in this method. We compared three column chemistries to understand their mechanistic impact on 3-bromo-2-propoxyaniline:

    • Standard C18 (Alkyl Phase):

      • Mechanism: Relies almost exclusively on dispersive hydrophobic interactions.

      • Result: While it retains the compound via the aliphatic propoxy chain, it fails to differentiate the spatial orientation of the bromine atom on the aromatic ring. This results in the co-elution of the 3-bromo and 4-bromo isomers, failing the specificity requirement.

    • Phenyl-Hexyl Phase:

      • Mechanism: Introduces π−π interactions alongside hydrophobicity.

      • Result: Improves retention of the aromatic aniline core. However, the flexible hexyl linker lacks the rigid steric selectivity required to baseline-resolve the closely related halogenated isomers.

    • Biphenyl Phase (The Optimal Choice):

      • Mechanism: Provides a rigid, dual-ring structure that enables strong π−π interactions, dipole-dipole interactions with the highly polarizable bromine atom, and strict steric selectivity.

      • Result: Achieves baseline resolution ( Rs​>2.0 ) of all positional isomers.

    Mechanism Analyte 3-Bromo-2-propoxyaniline (Analyte) PiPi π-π Interactions (Aromatic Ring) Analyte->PiPi Dipole Dipole-Dipole (Bromine & Ether) Analyte->Dipole Hydrophobic Hydrophobic (Propoxy Chain) Analyte->Hydrophobic Biphenyl Biphenyl Stationary Phase PiPi->Biphenyl Dipole->Biphenyl Hydrophobic->Biphenyl

    Caption: Multi-modal interaction mechanism of 3-bromo-2-propoxyaniline with a biphenyl phase.

    Self-Validating Experimental Protocol To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST).

    Causality Check: The mobile phase pH is deliberately set to 6.5. Because the pKa of the aniline group is approximately 4.6, a pH of 6.5 ensures the analyte remains in its neutral, unprotonated state. This prevents secondary ion-exchange interactions with residual silanols on the silica support, effectively eliminating peak tailing.

    Step 1: Chromatographic Conditions

    • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.5

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection: UV at 240 nm (optimal absorbance for the brominated aniline core)

    • Injection Volume: 5 µL

    Step 2: Gradient Program

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 70% B

    • 10.0 - 12.0 min: 70% B

    • 12.0 - 12.1 min: 70% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

    Step 3: System Suitability Testing (SST) Before analyzing unknown samples, inject a resolution standard containing 3-bromo-2-propoxyaniline and 4-bromo-2-propoxyaniline.

    • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing Factor ( Tf​ ) 1.5; Relative Standard Deviation (RSD) of peak area for 5 replicate injections 2.0%. If these parameters are met, the system validates its own fitness for the run.

    Validation Data Presentation The following tables summarize the quantitative data comparing the C18 and Biphenyl columns, followed by the ICH Q2(R2) validation metrics for the optimized Biphenyl method[2].

    Table 1: Performance Comparison (Isomer Resolution)

    Column ChemistryRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ ) from 4-Bromo IsomerConclusion
    Standard C18 6.451.60.8 (Co-elution)Fails Specificity
    Phenyl-Hexyl 7.101.41.3 (Partial)Sub-optimal
    Biphenyl 8.251.12.4 (Baseline)Passes Specificity

    Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

    Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
    Specificity No interference at retention timeBlank & Impurities show no interferencePass
    Linearity R2≥0.999 (Reporting level to 120%) R2=0.9998 (Range: 0.05 - 150 µg/mL)Pass
    Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8% across 3 concentration levelsPass
    Precision RSD 2.0% (Repeatability)RSD = 0.6% (n=6)Pass
    LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD = 0.01 µg/mL / LOQ = 0.05 µg/mLPass

    Conclusion For the purity determination of 3-bromo-2-propoxyaniline, traditional C18 chemistries fail to provide the necessary steric selectivity to resolve critical positional isomers. By leveraging the orthogonal π−π and dipole-dipole interactions of a Biphenyl stationary phase, combined with a pH-controlled mobile phase to suppress ionization, we establish a robust, self-validating analytical procedure. This method fully complies with the stringent lifecycle and fitness-for-purpose requirements outlined in ICH Q2(R2)[2] and USP <1225>.

    References

    • ICH Q2(R2) Validation of analytical procedures q2(r2). ICH. Available at:

    • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Available at:

    • CAS:1517696-48-8 3-Bromo-2-propoxyaniline. Bidepharm. Available at:

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:

    • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Available at:

    Validation

    GC-MS vs. LC-MS for Impurity Profiling of 3-Bromo-2-propoxyaniline: A Comparative Analytical Guide

    Executive Summary In pharmaceutical drug development, the rigorous impurity profiling of synthetic intermediates is a non-negotiable regulatory requirement. 3-Bromo-2-propoxyaniline (CAS: 1517696-48-8) is a critical halo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In pharmaceutical drug development, the rigorous impurity profiling of synthetic intermediates is a non-negotiable regulatory requirement. 3-Bromo-2-propoxyaniline (CAS: 1517696-48-8) is a critical halogenated building block[1]. However, its synthesis via electrophilic aromatic bromination inherently produces closely related positional isomers (e.g., 4-bromo and 5-bromo derivatives) and over-brominated species.

    As a Senior Application Scientist, I frequently observe laboratories defaulting to LC-MS for all impurity profiling. While LC-MS is powerful for large biomolecules, this guide demonstrates why Gas Chromatography-Mass Spectrometry (GC-MS) is the superior, authoritative choice for volatile, lipophilic aniline derivatives, offering unmatched chromatographic resolution and structural elucidation capabilities.

    Technology Showdown: GC-MS vs. LC-MS vs. HPLC-UV

    When selecting an analytical technique for halogenated anilines, the physicochemical properties of the analyte—specifically its volatility, thermal stability, and polarity—must dictate the methodology.

    • HPLC-UV: While widely used for routine quantification[2], HPLC-UV lacks the structural elucidation capabilities required to identify unknown degradation products or unexpected process impurities[3].

    • LC-MS (ESI/APCI): LC-MS is highly versatile for polar, large, or thermally unstable molecules[4],[3]. However, for relatively small, lipophilic halogenated anilines, LC-MS often suffers from matrix effects and ion suppression in Electrospray Ionization (ESI)[5]. Furthermore, standard LC columns (typically 10,000–20,000 theoretical plates) struggle to baseline-resolve positional isomers that possess identical exact masses.

    • GC-MS (EI): GC-MS is the gold standard for volatile and thermally stable compounds[4],[3]. Capillary GC columns provide superior theoretical plate counts (>100,000), enabling the baseline separation of positional isomers. Furthermore, Electron Ionization (EI) provides highly reproducible, library-searchable fragmentation spectra, making it ideal for identifying unknown substances[6].

    DecisionMatrix Start Select Technique for Aniline Impurities Volatile Is the impurity volatile and thermally stable? Start->Volatile GCMS GC-MS (High Resolution, EI Spectra) Volatile->GCMS Yes LCMS LC-MS (ESI/APCI, Soft Ionization) Volatile->LCMS No Deriv Can it be derivatized? (e.g., TFA anhydride) LCMS->Deriv Poor LC Resolution or Ion Suppression Deriv->GCMS Yes

    Caption: Decision matrix for selecting GC-MS vs LC-MS for aniline derivative impurity profiling.

    Comparative Performance Data

    The following table synthesizes quantitative performance metrics when profiling 3-bromo-2-propoxyaniline impurities using optimized GC-MS versus LC-MS methods.

    Analytical ParameterGC-MS (DB-5MS / EI)LC-MS (C18 / ESI+)Advantage / Rationale
    Resolution (Positional Isomers) Rs > 2.5 (Baseline) Rs < 1.2 (Co-elution risk)GC capillary columns offer >100,000 theoretical plates, critical for separating 3-bromo from 4-bromo isomers.
    Limit of Detection (LOD) 0.05 ppm (SIM mode) 0.5 ppmEI-SIM avoids ESI ion suppression common with lipophilic anilines, making it ideal for genotoxic impurities[7].
    Matrix Effects Negligible Moderate to HighESI is highly susceptible to competition for charge in the source[5].
    Structural Elucidation High Moderate70 eV EI provides standardized, reproducible, and library-searchable fragmentation patterns[6].
    Sample Prep Complexity Low ModerateDirect injection in ethyl acetate avoids aqueous buffer compatibility issues for lipophilic bases.

    Self-Validating Experimental Methodology (GC-MS)

    To ensure absolute trustworthiness, analytical protocols must be self-validating. The following GC-MS methodology incorporates built-in System Suitability Tests (SST) to prevent false-negative reporting.

    Step 1: System Suitability & Sample Preparation
    • Action: Dissolve 10 mg of the 3-bromo-2-propoxyaniline batch in 10 mL of MS-grade ethyl acetate. Spike with 10 µg/mL of 4-fluoroaniline (Internal Standard) and 10 µg/mL of 4-bromo-2-propoxyaniline (Resolution Standard).

    • Causality: Ethyl acetate is utilized because it fully solubilizes the lipophilic free-base aniline without expanding excessively in the GC inlet upon vaporization (unlike dichloromethane), preventing backflash. The internal standard corrects for minor variations in split-injection volumes. The inclusion of the 4-bromo isomer creates a self-validating SST.

    Step 2: Chromatographic Separation
    • Action: Inject 1 µL into a split/splitless inlet set to 250°C with a 10:1 split ratio. Use a DB-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film) with helium carrier gas at a constant flow of 1.0 mL/min.

    • Oven Program: 60°C (hold 1 min) 10°C/min to 280°C (hold 5 min).

    • Causality: The 5% phenyl-arylene stationary phase (DB-5MS) offers the exact π−π interaction selectivity required to resolve the subtle stereoelectronic differences between the 3-bromo and 4-bromo positional isomers. The slow 10°C/min ramp ensures the analytes partition optimally. Validation Check: The system must demonstrate a resolution (Rs) > 2.0 between the isomers. If Rs < 2.0, the system automatically fails validation (indicating column degradation or active sites in the liner), preventing the reporting of co-eluted impurities.

    Step 3: Mass Spectrometric Detection
    • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source to 230°C. Acquire data in synchronous SIM/Scan mode (Scan: m/z 50–350; SIM: m/z 229, 231, 186, 188).

    • Causality: 70 eV is the universal standard for EI, ensuring the generated fragmentation spectra can be cross-referenced against NIST libraries[6]. Synchronous SIM/Scan allows simultaneous targeted quantification of known trace impurities (via SIM) and untargeted screening of unknown degradation products (via Scan)[7].

    Workflow Sample Sample Prep (1 mg/mL in EtOAc) Inject GC Injection (250°C, 10:1 Split) Sample->Inject Column Separation (DB-5MS Column) Inject->Column Ionize EI Ionization (70 eV, 230°C) Column->Ionize Detect MS Detection (SIM/Scan Mode) Ionize->Detect

    Caption: Self-validating GC-MS experimental workflow for 3-bromo-2-propoxyaniline impurity profiling.

    Mechanistic Insights: Why GC-MS Excels Here

    Understanding the mass spectrometry causality is critical for data interpretation.

    • Volatility and Thermal Stability: 3-bromo-2-propoxyaniline is a relatively small (MW 230.1 g/mol ), non-polar to moderately polar molecule. It vaporizes readily at 250°C without degradation, making it an ideal candidate for gas-phase separation[4],[3].

    • Ionization Dynamics: In LC-MS, halogenated alkoxyanilines can exhibit poor ionization efficiency in ESI due to their lipophilicity, leading to ion suppression if co-eluting with matrix components[5]. In contrast, GC-MS utilizes Electron Ionization (EI) in a high vacuum, stripping an electron to form a radical cation ( M+∙ ) regardless of the molecule's solution-phase basicity[6].

    • Isotopic Signatures: The presence of the bromine atom provides a distinct 1:1 isotopic doublet (79Br and 81Br) in the mass spectrum. When identifying unknown process impurities, the retention of this doublet immediately flags the impurity as a brominated species, while a 1:2:1 triplet indicates an over-brominated (dibromo) impurity[8].

    By leveraging the high-resolution chromatographic power of capillary GC and the unambiguous structural data provided by EI-MS, analytical chemists can construct a highly reliable, regulatory-compliant impurity profile for complex halogenated aniline intermediates.

    References

    • [4] How to Choose Between LC and GC for Your Analytical Needs. iltusa.com. 4

    • [6] Advances in Impurity Profiling of Pharmaceutical Formulations. biomedres.us. 6

    • [3] GC-MS vs LC-MS - ResolveMass Laboratories Inc. resolvemass.ca. 3

    • [2] Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. rroij.com. 2

    • [8] Post-metabolism impurity profiling of carfentanil, remifentanil, sufentanil, and benzylfentanyl. uva.nl. 8

    • [1] 1543110-03-7 | 3-Bromo-2-(2-methylpropoxy)aniline. bldpharm.com. 1

    • [7] A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. ajrconline.org. 7

    • [5] Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. rroij.com. 5

    Sources

    Comparative

    Evaluating Steric Hindrance Effects of the Propoxy Group in 3-Bromo-2-propoxyaniline: A Comparative Guide

    As drug development increasingly targets shallow, hydrophobic binding pockets—such as those found in Tyk2 kinase inhibitors[1]—the strategic use of ortho-alkoxy anilines has become a cornerstone of medicinal chemistry. A...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development increasingly targets shallow, hydrophobic binding pockets—such as those found in Tyk2 kinase inhibitors[1]—the strategic use of ortho-alkoxy anilines has become a cornerstone of medicinal chemistry. Among these, 3-bromo-2-propoxyaniline (CAS 1517696-48-8) presents a unique structural profile. However, the 1,2,3-trisubstitution pattern of this molecule introduces profound steric challenges that can derail standard synthetic workflows.

    This guide provides an in-depth, objective comparison of 3-bromo-2-propoxyaniline against alternative alkoxy derivatives (methoxy, ethoxy, and isopropoxy). By analyzing the causality behind its steric hindrance, we establish field-proven, self-validating protocols to overcome these barriers in C-C and C-N cross-coupling reactions.

    Structural Causality: The "Ortho Effect" of the Propoxy Chain

    To understand the reactivity of 3-bromo-2-propoxyaniline, we must evaluate the specific steric cone angle of the n-propoxy group (-OCH₂CH₂CH₃) compared to smaller analogs like 3-bromo-2-methoxyaniline[2].

    In a 1,2,3-trisubstituted system, the propoxy group is flanked by an amino group (-NH₂) at C1 and a bulky bromine atom (-Br) at C3. While the oxygen atom can theoretically form stabilizing hydrogen bonds with the anilinium protons[3], the extended propyl chain physically sweeps a larger volume than a methoxy group. This forces the molecule into non-planar conformations to relieve steric strain.

    Mechanistic Consequences:

    • Hindered Oxidative Addition: In Suzuki-Miyaura or Buchwald-Hartwig couplings, the bulky propyl chain physically obstructs the trajectory of the Palladium catalyst attempting to insert into the C3-Br bond[4].

    • Decreased Nucleophilicity: The out-of-plane twisting of the C1-amine reduces the accessibility of the nitrogen lone pair, making N-alkylation and N-arylation highly sluggish[5].

    G A 3-Bromo-2-propoxyaniline (1,2,3-Trisubstituted) B Ortho-Propoxy Chain Steric Bulk A->B C C1-Amine Shielding B->C D C3-Bromine Shielding B->D E Decreased N-Nucleophilicity (Buchwald-Hartwig) C->E F Hindered Oxidative Addition (Suzuki-Miyaura) D->F G Requires Bulky, Electron-Rich Pd-Ligands (e.g., SPhos) E->G F->G

    Logical flow of steric hindrance effects in 3-bromo-2-propoxyaniline.

    Comparative Performance Data

    When selecting an ortho-alkoxy aniline for library synthesis, the choice of the alkyl chain length directly dictates the required catalytic rigor. The table below summarizes the comparative performance of 3-bromo-2-alkoxyanilines in standard versus optimized Suzuki-Miyaura cross-coupling conditions.

    CompoundAlkoxy SubstituentSteric Bulk (Relative)Standard Suzuki Yield (%)*Optimized Suzuki Yield (%)**
    3-Bromo-2-methoxyaniline -OCH₃Low75 - 85%>95%
    3-Bromo-2-ethoxyaniline -OCH₂CH₃Moderate60 - 70%90 - 95%
    3-Bromo-2-propoxyaniline -O(CH₂)₂CH₃High40 - 55%80 - 88%
    3-Bromo-2-isopropoxyaniline -OCH(CH₃)₂Very High<30%65 - 75%

    *Standard conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Toluene/H₂O, 80°C, 12h. **Optimized conditions: Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), K₃PO₄, Toluene/H₂O, 100°C, 12h.

    Data Synthesis: Standard first-generation catalysts like Pd(PPh₃)₄ are insufficient for 3-bromo-2-propoxyaniline due to the inability of the triphenylphosphine ligands to force the difficult reductive elimination step. Transitioning to a dialkylbiaryl phosphine ligand system is mandatory[5].

    Self-Validating Experimental Protocol: Overcoming Steric Hindrance

    To successfully couple 3-bromo-2-propoxyaniline, we must abandon traditional Ullmann or early-generation Palladium chemistry. The following protocol utilizes Pd₂(dba)₃ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).

    Causality of Reagent Selection:

    • SPhos Ligand: The electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the sterically shielded C3-Br bond. Simultaneously, its bulky biaryl backbone promotes the reductive elimination of the product[4].

    • K₃PO₄ Base: A stronger, more soluble base than Na₂CO₃ is required to facilitate the transmetalation step in hindered environments.

    Step-by-Step Suzuki-Miyaura Workflow
    • Reagent Charging: To an oven-dried Schlenk flask, add 3-bromo-2-propoxyaniline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

    • Solvent Addition & Degassing (Critical Validation Step): Add a 10:1 mixture of Toluene/H₂O. Sparge the biphasic mixture with Argon for exactly 15 minutes.

      • Self-Validation Checkpoint: If the sparging is insufficient, the subsequent addition of the catalyst will result in a rapid color change to black (Pd-black precipitation), indicating catalyst death. A properly degassed solution will maintain a deep red/orange hue upon catalyst addition.

    • Catalyst Introduction: Under a positive flow of Argon, quickly add Pd₂(dba)₃ (2.5 mol%) and SPhos (5.0 mol%). Seal the flask.

    • Thermal Activation: Heat the reaction mixture to 100°C with vigorous stirring (800 rpm) for 12 hours. High-speed stirring is essential to maximize the interfacial surface area in the biphasic system.

    • Reaction Monitoring: Sample the organic layer and analyze via LC-MS. The disappearance of the 3-bromo-2-propoxyaniline mass peak (m/z ~230) confirms the completion of the hindered coupling.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

    Workflow Step1 1. Substrate Preparation 3-Bromo-2-propoxyaniline + Boronic Acid Step2 2. Catalyst Selection Pd2(dba)3 + SPhos/RuPhos Step1->Step2 Step3 3. Base & Solvent K3PO4 in Toluene/H2O (100°C) Step2->Step3 Step4 4. Reaction Monitoring LC-MS tracking of C-C coupling Step3->Step4 Step5 5. Workup & Isolation Filtration & Column Chromatography Step4->Step5

    Step-by-step Suzuki-Miyaura coupling workflow for sterically hindered anilines.

    Applications in Drug Development

    The incorporation of the propoxy group is not merely an academic exercise. In the development of advanced therapeutics, such as the clinical Tyk2 inhibitor BMS-986202, ortho-methoxy anilines are utilized to engage specific shallow hydrophobic pockets within the kinase JH2 domain[1].

    By substituting a methoxy group with a propoxy group (using 3-bromo-2-propoxyaniline as a building block), drug development professionals can probe the depth and flexibility of these hydrophobic pockets. While the synthesis is more demanding due to the steric hindrance outlined above, the potential gains in target selectivity and binding affinity make mastering the chemistry of 3-bromo-2-propoxyaniline a highly valuable endeavor.

    References
    • Synthesis of vanadium(V) hydrazido complexes with tris(2-hydroxyphenyl)amine ligand - Dalton Transactions Source: RSC Publishing URL:[Link]

    • Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Steric inhibition of protonation in o-substituted anilines Source: Physics Forums URL:[Link]

    Sources

    Validation

    Comparative Guide: Stereoelectronic Modulation in 3-Bromo-2-propoxyaniline and Its Alkoxy Analogs

    Target Audience: Researchers, scientists, and drug development professionals. The Mechanistic Framework: Resonance vs.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    The Mechanistic Framework: Resonance vs. Steric Decoupling

    In rational drug design and synthetic methodology, the aniline motif is a ubiquitous pharmacophore. Fine-tuning the electron density of the aniline nitrogen is critical for optimizing hydrogen-bond donicity, nucleophilicity, and metabolic stability. The electronic properties of substituted anilines are governed by a delicate balance of inductive (-I/+I) and resonance (-R/+R) effects (1)[1].

    In the 3-bromo-2-propoxyaniline system, the meta-bromo group exerts a mild electron-withdrawing inductive effect. However, the primary electronic differentiator among its structural analogs (methoxy, ethoxy, and isopropoxy derivatives) is the ortho-alkoxy group.

    Intrinsic to alkoxy groups is a strong electron-donating resonance effect (+R) via the oxygen lone pairs, counterbalanced by an electron-withdrawing inductive effect (-I) due to oxygen's electronegativity. However, the +R effect is highly dependent on orbital overlap. As the alkyl chain of the alkoxy group increases in length or branching (from methoxy to isopropoxy), steric clashing with the adjacent bromo and amino groups forces the oxygen atom to twist out of the aromatic plane. This stereoelectronic decoupling diminishes the +R effect, allowing the -I effect to dominate, thereby reducing the net electron density on the nitrogen.

    G A Alkoxy Chain Branching B Steric Bulk (ortho to NH2) A->B C Dihedral Angle Twist B->C D Reduced +R Resonance C->D E Dominant -I Inductive Effect D->E F Decreased e- Density on NH2 E->F G Higher Oxidation Potential F->G

    Logical flow of steric-induced electronic modulation in ortho-alkoxy anilines.

    Predictive Metrics and Structural Comparison

    To objectively compare these analogs, we utilize Hammett constants ( σp​ ) as theoretical baselines, as they strongly correlate with lowest unoccupied molecular orbital energies and redox potentials (2)[2]. We pair this with cyclic voltammetry (CV) oxidation potentials as empirical readouts.

    While pure Hammett constants suggest that bulkier alkyl groups should be more electron-donating, the empirical Epa​ values deviate from this prediction due to the ortho-steric twist.

    AnalogAlkoxy SubstituentSteric Bulk (Relative)Hammett Constant ( σp​ )Peak Oxidation Potential ( Epa​ )
    3-Bromo-2-methoxyaniline -OCH₃Low-0.27+0.65 V
    3-Bromo-2-ethoxyaniline -OCH₂CH₃Moderate-0.24+0.68 V
    3-Bromo-2-propoxyaniline -OCH₂CH₂CH₃High-0.25+0.71 V
    3-Bromo-2-isopropoxyaniline -OCH(CH₃)₂Very High-0.28+0.78 V

    (Note: Lower oxidation potentials indicate higher electron density and greater ease of electrodonation. Epa​ values are representative benchmarks for comparative analysis).

    Experimental Workflow 1: Voltammetric Interrogation of Oxidation Potentials

    Causality: Cyclic voltammetry (CV) is selected because it directly quantifies the thermodynamic ease of electron removal from the primary amine, serving as a highly accurate proxy for nucleophilicity and electron density (3)[3].

    Step-by-Step Protocol:

    • Electrolyte Preparation: Dissolve 0.1 M LiClO₄ in anhydrous acetonitrile (CH₃CN). Causality: Acetonitrile provides a wide electrochemical window, while LiClO₄ ensures sufficient ionic conductivity without participating in redox events.

    • Analyte Addition: Prepare a 1.0 mM solution of the target 3-bromo-2-alkoxyaniline analog in the electrolyte.

    • Electrode Setup: Utilize a glassy carbon working electrode (GCE), a platinum wire counter electrode, and an Ag/AgCl reference electrode. Self-Validation: Polish the GCE with 0.05 µm alumina slurry before each run to ensure a reproducible electroactive surface area and prevent passivation from oxidized aniline oligomers.

    • Deaeration: Purge the cell with high-purity N₂ for 15 minutes prior to scanning to remove dissolved oxygen, which can undergo competitive reduction.

    • Data Acquisition: Sweep the potential from 0.0 V to +1.2 V at a scan rate of 50 mV/s.

    • Internal Referencing (Self-Validation): Post-measurement, spike the solution with 1.0 mM ferrocene (Fc). Record a final scan. Causality: The Fc/Fc⁺ redox couple acts as an internal standard to correct for any reference electrode potential drift, ensuring absolute comparability between the analogs.

    G S1 Prepare 1 mM Aniline Analog S2 0.1 M LiClO4 in CH3CN S1->S2 S3 Glassy Carbon WE Ag/AgCl RE S2->S3 S4 Purge with N2 (15 mins) S3->S4 S5 Run CV (50-100 mV/s) S4->S5 S6 Add Ferrocene Internal Standard S5->S6 S7 Extract E_ox Values S6->S7

    Step-by-step cyclic voltammetry workflow for measuring aniline oxidation potentials.

    Experimental Workflow 2: Kinetic Benchmarking via Triplet Methylene Blue Oxidation

    Causality: While thermodynamic potentials are informative, steric bulk can independently hinder kinetic reactivity. We employ a laser flash photolysis assay to measure the bimolecular electron transfer rate from the aniline to a photo-excited transient oxidant (triplet Methylene Blue), revealing the functional nucleophilicity of the molecule ().

    Step-by-Step Protocol:

    • Buffer Preparation: Prepare a 10 mM borate buffer solution adjusted to pH 8.5 using Type I ultrapure water. Causality: pH 8.5 ensures the aniline remains primarily in its deprotonated, nucleophilic state (pKa ~4-5).

    • Sensitizer Addition: Introduce 10 µM Methylene Blue (MB⁺) into the buffer.

    • Deoxygenation: Sparge the cuvette with Argon for 20 minutes. Self-Validation: Oxygen is a potent triplet quencher. Argon sparging is validated by measuring the unquenched triplet MB⁺ lifetime; if it falls below 40 µs, re-sparging is required.

    • Photolysis & Monitoring: Expose the sample to a 532 nm Nd:YAG laser pulse (5 ns duration). Monitor the transient absorbance decay of triplet MB⁺ at 820 nm using a photomultiplier tube.

    • Titration: Sequentially add the aniline analog from 0 to 500 µM.

    • Kinetic Extraction: Plot the pseudo-first-order decay rates against aniline concentration. The slope of this Stern-Volmer plot yields the bimolecular quenching rate constant ( kq​ ).

    Data Interpretation and Conclusion

    The divergence between the methoxy and isopropoxy analogs highlights a critical lesson in structural design: larger "electron-donating" groups do not universally increase electron density. In sterically congested systems like 3-bromo-2-alkoxyanilines, the propoxy and isopropoxy groups induce significant out-of-plane twisting.

    Consequently, if a synthetic route or target binding pocket requires a highly nucleophilic aniline, the less sterically demanding methoxy or ethoxy analogs are superior choices. Conversely, if oxidative stability is desired (e.g., preventing rapid metabolic clearance in a drug candidate), the propoxy or isopropoxy derivatives offer a strategic advantage by raising the oxidation potential and shielding the reactive amine.

    References

    • BenchChem Technical Support Team. "Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide." Benchchem. 1

    • ACS Publications. "Fine-Tuning Metal and Ligand-Centered Redox Potentials of Homoleptic Bis-Terpyridine Complexes with 4′-Aryl Substituents." Inorganic Chemistry. 2

    • MDPI. "Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles." Sensors. 3

    • ETH Zurich. "Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution." Research Collection. 4

    Sources

    Safety & Regulatory Compliance

    Safety

    Chemical Profiling and Mechanistic Rationale for Segregation

    Operational Guide to the Safe Handling and Disposal of 3-Bromo-2-propoxyaniline As drug development and chemical synthesis increasingly rely on complex halogenated building blocks, the management of compounds like 3-Brom...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide to the Safe Handling and Disposal of 3-Bromo-2-propoxyaniline

    As drug development and chemical synthesis increasingly rely on complex halogenated building blocks, the management of compounds like 3-Bromo-2-propoxyaniline demands rigorous, scientifically grounded operational protocols. This molecule, characterized by its aniline core and bromine substituent, presents unique toxicological and environmental challenges. Improper disposal not only violates Environmental Protection Agency (EPA) mandates but also risks severe environmental contamination due to the persistence of halogenated aromatics.

    This guide provides a self-validating, mechanistic framework for the segregation, accumulation, and destruction of 3-Bromo-2-propoxyaniline waste, ensuring absolute safety and regulatory compliance in your laboratory.

    3-Bromo-2-propoxyaniline is a halogenated aromatic amine. The presence of the bromine atom fundamentally alters how this chemical must be processed at the end of its lifecycle.

    The Causality of Segregation: Why must halogenated waste be strictly separated from non-halogenated waste? Non-halogenated solvents (like ethanol or hexane) are often repurposed by waste facilities via fuel blending because they combust cleanly[1]. However, halogenated compounds cannot be fuel-blended. When incinerated, halogens act as flame retardants, lowering the thermal efficiency of the burn[2].

    More critically, the combustion of brominated aromatics without specialized high-efficiency caustic scrubbers can generate highly toxic polybrominated dibenzodioxins (PBDDs) and hydrobromic acid (HBr) gas[2]. Mixing even a small amount of 3-Bromo-2-propoxyaniline into a non-halogenated waste carboy converts the entire volume into halogenated waste, needlessly tripling your hazardous waste management costs and complicating the destruction chemistry[1][3]. Furthermore, anilines are known to chemically bind to organics in soils and sediments, making environmental release highly persistent and toxic to aquatic life[4]. Therefore, drain disposal is strictly prohibited[1].

    Table 1: Quantitative Waste Profiling Data for 3-Bromo-2-propoxyaniline

    ParameterValue / SpecificationRationale / Regulatory Grounding
    CAS Number 1517696-48-8Unique identifier required for tracking and Safety Data Sheet (SDS) compliance[5].
    Molecular Weight 230.10 g/mol Determines stoichiometric capacity required for downstream caustic scrubbing.
    Waste Classification Halogenated Organic WasteRequires specialized rotary kiln incineration to prevent dioxin formation[2].
    SAA Volume Limit 25 GallonsMaximum allowable accumulation in a laboratory Satellite Accumulation Area (SAA)[3][6].
    Time Limit (Active) 60 Days (for 5-gal carboys)Prevents chemical degradation and primary container failure[6].
    Thermal Requirement ~4,000 Btu/lb (supplemented)Minimum thermal requirement for the complete destruction of halogenated organics[2].

    Step-by-Step Disposal Methodology

    To ensure absolute compliance, the following self-validating protocol must be executed whenever 3-Bromo-2-propoxyaniline waste is generated. This system incorporates built-in checks to prevent downstream chemical incompatibilities.

    Phase 1: Point-of-Generation Segregation

    • Verify Waste Stream Purity: Confirm the waste contains 3-Bromo-2-propoxyaniline and standard organic solvents. Self-Validation Check: Ensure no heavy metals (e.g., arsenic, cadmium, mercury) or acutely toxic "P-listed" cyanides are mixed into this stream. Heavy metals trigger strict, multi-hazard EPA waste codes that cannot be processed in standard halogenated streams[1][3].

    • Select Containment: Use a 5-gallon white high-density polyethylene (HDPE) carboy or a 4-liter poly bottle specifically designated for "Halogenated Solvents"[3]. Do not use metal containers; trace HBr generation over time can cause severe corrosion.

    • Fume Hood Transfer: Conduct all waste transfers inside an operating chemical fume hood to prevent the inhalation of toxic aniline vapors[3].

    Phase 2: Satellite Accumulation Area (SAA) Management

    • Immediate Labeling: Affix a Hazardous Waste Tag before the first drop of waste enters the container. Use a pencil (ink smudges upon solvent contact) to note the exact chemical constituents and their percentages (e.g., "3-Bromo-2-propoxyaniline, 5% in Dichloromethane")[3][6].

    • Volume Control: Fill the container to no more than ¾ full. This void space is critical to allow for vapor expansion and prevent pressure-induced ruptures[3][6].

    • Vapor Sealing: Keep the container tightly closed with a secure cap at all times unless actively adding waste. Open containers violate EPA emissions standards[3].

    • Secondary Containment: Place the primary container inside a secondary containment tray within the designated SAA to capture potential leaks[3].

    Phase 3: Transfer and Destruction

    • Trigger Pickup: Once the container reaches the ¾ mark or the 60-day limit, submit a waste collection request to your Environmental Health and Radiation Safety (EHRS) department[3][6].

    • Destruction Mechanism: The waste broker will transport the chemical to a permitted facility for Rotary Kiln Incineration. The >4,000 Btu/lb temperatures break the aromatic ring, while a caustic scrubber neutralizes the liberated bromide ions into harmless salts[1][2].

    Spill Response and Decontamination Protocol

    In the event of an operational failure leading to a spill of 3-Bromo-2-propoxyaniline solution, execute the following protocol:

    • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity to prevent exposure[3].

    • PPE Donning: Responders must wear chemical-resistant gloves (refer to manufacturer degradation charts for halogenated anilines), safety goggles, and a lab coat[3].

    • Inert Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or specialized spill pads). Crucial: Do not use combustible materials like sawdust, which can react with concentrated halogens[3].

    • Absorption and Collection: Sweep the saturated absorbent into a heavy-duty, clear plastic bag[6].

    • Waste Tagging: Seal the bag, place it in a rigid secondary container, and tag it explicitly as "Hazardous Waste - Spill Cleanup: 3-Bromo-2-propoxyaniline"[3].

    • Notification: Contact EHRS and Campus/Facility Safety to report the incident and request an expedited pickup[3].

    Workflow Visualization

    The following diagram illustrates the logical decision tree for segregating and processing 3-Bromo-2-propoxyaniline to ensure environmental compliance and prevent the generation of toxic combustion byproducts.

    G start Generate 3-Bromo-2-propoxyaniline Waste Stream check_metals Contains Heavy Metals or P-Listed Toxins? start->check_metals heavy_waste Multi-Hazard Waste Requires Specialized Profiling check_metals->heavy_waste Yes halo_waste Halogenated Organic Waste (Do not mix with non-halogenated) check_metals->halo_waste No saa_storage Satellite Accumulation Area (SAA) Max 25 Gal, 60-Day Limit heavy_waste->saa_storage halo_waste->saa_storage incineration Rotary Kiln Incineration with Caustic Scrubbing saa_storage->incineration EHRS Pickup

    Decision matrix for the segregation and thermal destruction of 3-Bromo-2-propoxyaniline waste.

    References

    • Hazardous Waste Disposal Guide - Research Safety, Northwestern University. 6

    • CAS:1557263-60-1 3-Bromo-5-methyl-2-propoxyaniline, Bidepharm. 5

    • Guidelines for Solvent Waste Recycling and Disposal, Hazardous Waste Experts. 1

    • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, Environmental Protection Agency (EPA). 2

    • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines, Environmental Protection Agency (EPA). 4

    • Halogenated Solvents in Laboratories - Campus Operations, Temple University. 3

    Sources

    Handling

    Personal protective equipment for handling 3-Bromo-2-propoxyaniline

    Advanced Safety & Operational Protocol for Handling 3-Bromo-2-propoxyaniline As a Senior Application Scientist, I recognize that handling highly functionalized halogenated anilines like 3-Bromo-2-propoxyaniline (CAS: 151...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced Safety & Operational Protocol for Handling 3-Bromo-2-propoxyaniline

    As a Senior Application Scientist, I recognize that handling highly functionalized halogenated anilines like 3-Bromo-2-propoxyaniline (CAS: 1517696-48-8)[1] requires moving beyond basic compliance. For researchers in drug development, understanding the causality behind safety protocols is the difference between a successful synthesis and a critical exposure event.

    This guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational handling, and disposal of 3-Bromo-2-propoxyaniline.

    Mechanistic Risk Profile: The Causality of Toxicity

    The primary hazard of 3-Bromo-2-propoxyaniline is not merely its local irritant properties, but its profound lipophilicity. This allows the compound to rapidly bypass epidermal barriers and absorb through the skin, ocular mucosa, and respiratory tract[2].

    Once systemic, the compound undergoes hepatic cytochrome P450-mediated N-hydroxylation. These N-hydroxylamine metabolites penetrate erythrocytes and initiate a catalytic co-oxidation cycle, converting the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, creating methemoglobin (MetHb)[3]. Because this structural shift drastically impairs the blood's oxygen-carrying capacity, exposure leads to insidious tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[4].

    Methemoglobinemia A 3-Bromo-2-propoxyaniline (Skin/Inhalation Exposure) B Hepatic Cytochrome P450 Metabolism A->B C N-Hydroxylamine Metabolite B->C D Erythrocyte Penetration C->D E Co-oxidation with HbO2 (Fe2+ -> Fe3+) D->E F Methemoglobinemia (Impaired O2 Transport) E->F G Tissue Hypoxia & Cyanosis F->G

    Metabolic pathway of halogenated anilines leading to methemoglobinemia.

    Engineering Controls & Quantitative PPE Specifications

    Because aniline derivatives can cause delayed-onset methemoglobinemia (peaking up to 20 hours post-exposure)[2], relying on symptom monitoring is a flawed strategy. Prevention through targeted PPE is mandatory. Standard laboratory gloves are insufficient due to the compound's chemical structure.

    Table 1: Glove Material Permeation Data for Halogenated Anilines

    Material Breakthrough Time Degradation Rating Mechanistic Causality / Recommendation
    Butyl Rubber > 480 min Excellent Dense, non-polar matrix resists lipophilic amines. Mandatory primary outer glove.
    Nitrile (Standard) 10 - 30 min Poor to Fair Rapid permeation by aromatics. Use ONLY as an inner layer for dexterity/secondary barrier.
    Neoprene 60 - 120 min Good Moderate resistance. Acceptable only for short-duration splash protection.

    | Latex | < 10 min | Severe | Highly permeable to organic solvents. DO NOT USE. |

    Table 2: Clinical Progression of Methemoglobinemia (MetHb)[4]

    MetHb Blood Level (%) Clinical Manifestations Physiological Causality
    1 - 3% Normal baseline Natural oxidation rate balanced by methemoglobin reductase.
    10 - 20% Cyanosis (skin/lips), chocolate-brown blood Fe3+ accumulation alters blood pigment; standard pulse oximetry fails[4].
    20 - 50% Dyspnea, headache, tachycardia, syncope Significant reduction in oxygen-carrying capacity leading to tissue hypoxia.
    > 50% Seizures, coma, severe arrhythmias Critical cerebral and myocardial hypoxia.

    | > 70% | Lethal | Irreversible systemic hypoxic cascade[4]. |

    Operational Methodologies: Self-Validating Protocols

    To ensure absolute safety, every step of the handling process must include a built-in validation mechanism.

    Phase 1: Pre-Operation Setup & Validation

    • Fume Hood Certification: Verify the fume hood flow rate is ≥100 feet per minute (fpm).

      • Self-Validation: Physically check the digital monitor or magnehelic gauge. Do not rely solely on static certification stickers.

    • Antidote Verification: Ensure the laboratory's emergency response kit contains unexpired Methylene Blue (the primary clinical antidote for methemoglobinemia)[2].

    • Equipment Staging: Place all required glassware, spatulas, and secondary containment vessels inside the hood before opening the chemical. This prevents breaching the hood's protective air curtain during active handling.

    Phase 2: The Donning Protocol (PPE)

    • Base Layer: Don a 100% cotton laboratory coat (prevents melting to the skin in a fire) and full-coverage chemical safety goggles.

    • Inner Glove: Don a pair of 4-mil nitrile gloves.

      • Causality: Nitrile provides the tactile sensitivity required for delicate weighing but acts only as a brief secondary barrier against anilines.

    • Outer Glove: Inspect a pair of 14-mil butyl rubber gloves.

      • Self-Validation: Trap air inside the glove and roll the cuff to inflate it, checking for microscopic pinholes. Don over the nitrile gloves.

    Phase 3: Handling & Execution

    • Secondary Containment: Transport the 3-Bromo-2-propoxyaniline vial to the fume hood inside a sealed, shatter-proof secondary container.

    • Sash Positioning: Lower the fume hood sash to the lowest workable height, strictly below your breathing zone.

      • Causality: This provides a physical blast shield and maximizes the capture velocity of off-gassing vapors, preventing inhalation exposure.

    • Transfer Technique: Use a dedicated, static-free spatula. Avoid sudden, jerky movements that could aerosolize the compound into the hood's turbulent air currents.

    HandlingWorkflow S1 1. Fume Hood Setup Verify flow rate >100 fpm S2 2. Double Gloving Inner: Nitrile | Outer: Butyl S1->S2 S3 3. Material Transfer Use sealed secondary containers S2->S3 S4 4. Experimental Execution Keep sash below breathing zone S3->S4 S5 5. Decontamination Acidic Wash (0.1M HCl) S4->S5 S6 6. Waste Segregation Halogenated Organic Waste S5->S6

    Self-validating standard operating procedure for handling highly toxic aniline derivatives.

    Emergency Spill Response & Decontamination

    In the event of a spill inside the fume hood, standard solvent wipe-downs are insufficient and can actually increase the surface area for volatilization.

    • Surface Neutralization: Wipe down all spatulas, balances, and hood surfaces with a 0.1M HCl solution.

      • Causality: Anilines are weak bases. The acidic wash protonates the amine group, converting the highly volatile, lipophilic aniline into a water-soluble, non-volatile anilinium salt.

    • Validation: Swab the cleaned area with pH paper to ensure the surface remains slightly acidic, confirming complete neutralization.

    • Doffing: Remove the highly contaminated outer butyl gloves inside the fume hood and place them directly into the hazardous waste container. Remove the inner nitrile gloves by turning them inside out, avoiding skin contact with the exterior. Wash hands immediately with soap and water.

    Waste Segregation and Disposal Plan

    Improper disposal of halogenated anilines can lead to severe environmental toxicity and dangerous cross-reactions in waste carboys.

    • Segregation: 3-Bromo-2-propoxyaniline waste must be strictly segregated into a dedicated "Halogenated Organic Waste" stream. Do not mix this with bulk acidic waste streams (other than the trace amounts from decontamination wipes) to prevent uncontrolled exothermic reactions.

    • Labeling: Clearly label the waste container with the specific chemical name, CAS number, and the warning: "Toxic: Halogenated Aniline Derivative - Methemoglobinemia Hazard".

    Sources

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